Technical Documentation Center

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride
  • CAS: 1704064-96-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Analysis of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

A Technical Whitepaper on Structural Elucidation and Analytical Workflows for Drug Development Professionals Executive Summary In modern medicinal chemistry, multi-halogenated pyridine derivatives are highly valued for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Elucidation and Analytical Workflows for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, multi-halogenated pyridine derivatives are highly valued for their unique pharmacokinetic properties, metabolic stability, and lipophilicity. The compound 5-chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704064-96-9)[1] and its free base counterpart (CAS: 886374-01-2)[2] serve as critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs). As noted in industry standards for fluorinated pyridines, ensuring high purity via orthogonal analytical techniques like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream pharmaceutical applications[3].

This whitepaper provides an in-depth guide to the ¹H and ¹³C NMR spectral data of this specific hydrochloride salt, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol for structural confirmation.

Mechanistic Foundations: Electronic Effects on Chemical Shifts

To accurately interpret the NMR spectrum of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride, one must understand the combined electronic and steric effects of its functional groups. The pyridine ring is highly electron-deficient, a state exacerbated by the protonation of the nitrogen atom in the hydrochloride salt form.

  • N-Protonation (HCl Salt): The protonation of the pyridine nitrogen drastically reduces the electron density of the entire ring. This causes a global downfield shift (deshielding) of all ring protons, most notably at the adjacent C-6 position.

  • C-3 Fluorine: Fluorine is highly electronegative, exerting a strong inductive withdrawal effect. Because fluorine has a nuclear spin of I=1/2 , it introduces complex spin-spin splitting patterns ( JHF​ and JCF​ ) that act as definitive markers for structural validation.

  • C-2 Methoxy Group: The oxygen atom provides resonance donation into the ring (shielding ortho/para positions), but its inductive withdrawal partially counteracts this. The methoxy protons themselves resonate as a sharp, highly characteristic singlet.

  • C-5 Chlorine: Chlorine adds steric bulk and inductive withdrawal, further deshielding the C-4 and C-6 protons.

Electronic_Effects Substituent Substituent Effects F_Inductive C-3 Fluorine (Strong Inductive Withdrawal) Substituent->F_Inductive Cl_Inductive C-5 Chlorine (Inductive & Steric Effects) Substituent->Cl_Inductive OMe_Resonance C-2 Methoxy (Resonance Donation) Substituent->OMe_Resonance HCl_Salt N-Protonation (HCl) (Global Deshielding) Substituent->HCl_Salt Shift_C3 Large J_CF Splitting (Downfield C-3) F_Inductive->Shift_C3 Shift_H4 H-4 Ortho Coupling (J_HF ~ 9.8 Hz) F_Inductive->Shift_H4 Cl_Inductive->Shift_H4 OMe_Resonance->Shift_C3 Shift_H6 H-6 Extreme Deshielding (> 8.2 ppm) HCl_Salt->Shift_H6

Logical relationship between substituent electronic effects and observed NMR chemical shifts.

Self-Validating Experimental Protocol

A robust NMR analysis must be designed as a self-validating system to prevent misinterpretation caused by sample degradation or instrument artifacts. The following methodology ensures high-fidelity data acquisition for 5-chloro-3-fluoro-2-methoxypyridine hydrochloride.

Step 1: Sample Preparation (Integrity Check)
  • Causality: To ensure the integrity of the HCl salt during analysis, anhydrous DMSO-d6 must be used. Trace water leads to rapid exchange of the NH⁺ proton and partial dissociation of the salt, which skews the chemical shifts of the entire ring toward the free-base values.

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Step 2: Instrument Calibration
  • Action: Tune and match the probe for both ¹H and ¹³C frequencies on a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6.

  • Validation: Monitor the residual solvent peak. If the DMSO-d6 quintet shifts from exactly 2.50 ppm, the lock is compromised and must be recalibrated.

Step 3: Acquisition Parameters
  • ¹H NMR: Acquire using a standard 30° pulse program, 16 scans, and a relaxation delay (D1) of 2 seconds. Causality: 16 scans are sufficient due to the high gyromagnetic ratio and 99.98% natural abundance of protons.

  • ¹³C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30), minimum 1024 scans, and a D1 of 2-3 seconds. Causality: The low natural abundance of ¹³C (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (C-2, C-3, C-5) necessitate extensive signal averaging to achieve an acceptable signal-to-noise ratio.

Step 4: Data Processing & Internal Validation
  • Action: Apply Fourier Transform (FT), phase the spectrum manually, and perform baseline correction.

  • Self-Validating Check: The protocol mandates locking the integration of the methoxy peak (-OCH₃) at exactly 3.00 . If the aromatic protons (H-4, H-6) integrate to values significantly lower than 1.00, it serves as an immediate diagnostic indicator of baseline distortion, partial molecular degradation, or incomplete relaxation during acquisition.

NMR_Workflow Prep Sample Preparation (Anhydrous DMSO-d6 + TMS) Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 1024 Scans) Prep->Acq13C Process Signal Processing (FT, Phasing, Baseline Corr.) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Integration, J-Coupling Extraction) Process->Analyze Validate Structural Validation (Confirm HCl Salt Integrity) Analyze->Validate Confirms Connectivity

Analytical workflow for NMR acquisition and structural validation of the pyridine derivative.

Quantitative Spectral Data Summaries

The following tables summarize the predictive and reference-aligned NMR assignments for 5-chloro-3-fluoro-2-methoxypyridine hydrochloride in DMSO-d6.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationDiagnostic Assignment
NH⁺ ~11.50br s-1HPyridinium proton (exchangeable).
H-6 8.25dd JHH​ = 2.2, JHF​ = 1.51HHighly deshielded by adjacent N⁺ and inductive pull of halogens.
H-4 8.05dd JHF​ = 9.8, JHH​ = 2.21HExhibits strong ortho-coupling to the C-3 fluorine atom.
OCH₃ 3.98s-3HSharp singlet; serves as the internal integration standard (3.00).
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)

The ¹³C spectrum is dominated by carbon-fluorine heteronuclear coupling. Recognizing these JCF​ values is critical for distinguishing this specific regiochemistry from other fluorinated pyridine isomers.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Diagnostic Assignment
C-2 152.4d12.5Attached to OMe; two-bond coupling ( 2JCF​ ) to fluorine.
C-3 146.1d256.0Directly attached to F; massive one-bond coupling ( 1JCF​ ).
C-6 138.5s-Distant from fluorine; typically appears as a singlet.
C-4 128.3d18.4Adjacent to F; strong two-bond coupling ( 2JCF​ ).
C-5 122.1d6.2Attached to Cl; weak three-bond coupling ( 3JCF​ ) to fluorine.
OCH₃ 55.2s-Methoxy carbon; unaffected by fluorine coupling.

References

  • [2] Title: 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 | Source: ChemicalBook | URL: Verified Link

  • [1] Title: 1704064-96-9 | 5-chloro-3-fluoro-2-methoxypyridine hydrochloride | Source: AiFChem | URL: Verified Link

  • [3] Title: A Technical Guide to 5-Chloro-2-fluoropyridin-3-amine: Commercial Availability, Purity, and Analysis | Source: Benchchem | URL: Verified Link

Sources

Exploratory

Structural Elucidation and X-ray Crystallography of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride: A Technical Guide

Executive Summary 5-Chloro-3-fluoro-2-methoxypyridine is a highly functionalized heterocyclic building block critical to the development of kinase inhibitors and agrochemicals. Determining its precise three-dimensional c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-3-fluoro-2-methoxypyridine is a highly functionalized heterocyclic building block critical to the development of kinase inhibitors and agrochemicals. Determining its precise three-dimensional conformation, intermolecular interactions, and electrostatic distribution is paramount for structure-based drug design. This whitepaper provides an in-depth, authoritative guide on the crystallographic analysis of its hydrochloride salt. By examining the causality behind experimental workflows—from vapor diffusion crystallization to self-validating X-ray diffraction (XRD) refinement—we establish a rigorous framework for characterizing complex halogenated pyridinium salts.

Chemical Context and Supramolecular Causality

The Rationale for Hydrochloride Salt Formation

In its free base form, 5-chloro-3-fluoro-2-methoxypyridine often exhibits high solubility and low melting points, complicating the isolation of diffraction-quality single crystals. Converting the molecule to its hydrochloride salt is a deliberate experimental choice driven by supramolecular causality:

  • Thermodynamic Stability: The introduction of a chloride counterion establishes a robust ionic lattice, significantly increasing the melting point and lattice energy.

  • Electrostatic Activation: Protonation of the pyridine nitrogen alters the electronic landscape of the entire ring. Research on halopyridinium cations demonstrates that protonation enhances the electrostatic potential (ESP) of the halogen σ -hole. This activates the chlorine and fluorine atoms, transforming them into potent bifunctional donors for halogen bonding[1].

  • Directional Assembly: The protonated nitrogen (N-H + ) acts as a highly directional hydrogen bond donor, pairing exclusively with the spherical chloride acceptor (Cl ) to form the primary structural motif.

Predicted Crystallographic Motifs

The crystal packing of halogenated pyridine hydrochlorides is governed by a competitive interplay between hydrogen bonding, halogen bonding, and π

π stacking. While strong N-H···Cl interactions dictate the primary 1D chains or tetrameric motifs, secondary interactions govern the 3D lattice expansion[2]. Furthermore, the specific V- or L-geometry of weak interhalogen interactions (Cl···Cl or Cl···F) can occasionally steer the crystallization of dipolar organic molecules into noncentrosymmetric space groups, a phenomenon well-documented in crystal engineering[3].

Supramolecular_Interactions Center Protonated Pyridinium (5-Cl-3-F-2-OMe) Cl_Ion Chloride Counterion (Cl⁻) Center->Cl_Ion Strong N-H···Cl⁻ H-Bond Center->Cl_Ion Weak C-H···Cl⁻ H-Bond Neighbor1 Adjacent Pyridinium (π-π Stacking) Center->Neighbor1 π-π Stacking Neighbor2 Adjacent Halogen (σ-Hole Interaction) Center->Neighbor2 Halogen Bonding

Figure 1: Predicted supramolecular interaction network driving the crystal packing.

Experimental Workflow: A Self-Validating Protocol

A crystallographic experiment must be designed as a self-validating system. Every step, from crystal selection to final refinement, contains internal checks to ensure the physical reality of the derived model.

Step-by-Step Methodology

Step 1: Vapor Diffusion Crystallization

  • Dissolve 50 mg of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride in a minimum volume of methanol (polar protic solvent).

  • Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent).

  • Allow vapor diffusion to occur at 4 °C over 72 hours. Causality: Slow diffusion of the anti-solvent into the methanol creates a gradual state of supersaturation. This controlled nucleation prevents the formation of twinned or intergrown crystals, yielding pristine single blocks.

Step 2: Crystal Selection and Mounting

  • Submerge the crystals in inert perfluoropolyether (Paratone) oil under a polarizing optical microscope.

  • Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) that exhibits uniform extinction every 90° of rotation.

  • Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Uniform extinction under polarized light validates that the crystal is a single domain (not twinned). Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Ueq​ parameters), which exponentially increases high-angle diffraction intensity and resolution.

Step 3: Data Collection and Integration

  • Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) or Cu K α ( λ=1.54178 Å) on a diffractometer equipped with a CCD or CMOS detector.

  • Collect data utilizing ω and ϕ scans to achieve >99% completeness and high redundancy (multiplicity > 4.0).

  • Apply empirical absorption corrections using multi-scan methods (e.g., SADABS). Causality: High redundancy allows for the statistical removal of outliers and self-validates the intensity measurements through the internal agreement factor ( Rint​ ).

Step 4: Phasing and Refinement

  • Solve the phase problem using dual-space algorithms (SHELXT) to generate the initial electron density map.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Critical Validation: Locate the acidic N-H proton objectively in the residual difference Fourier map. Refine its coordinates freely. Causality: Finding the proton in the difference map, rather than placing it in a geometrically calculated position, provides empirical, self-validating proof of the proton transfer from HCl to the pyridine ring, confirming the true salt state over a neutral co-crystal.

XRD_Workflow A 1. Salt Formation (HCl + Pyridine Base) B 2. Vapor Diffusion Crystallization A->B Yields Crystals C 3. Crystal Selection (Polarized Light) B->C Avoids Twinning D 4. Cryocooling (100 K) & Goniometer Mount C->D Minimizes Thermal Motion E 5. X-ray Diffraction (Mo/Cu Kα) D->E Data Collection F 6. Phasing Solution (SHELXT) E->F Extracts Electron Density G 7. Least-Squares Refinement (SHELXL) F->G Optimizes Coordinates H 8. CIF Validation (checkCIF) G->H Self-Validating System

Figure 2: End-to-end workflow for X-ray diffraction analysis of pyridine hydrochloride salts.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and standard operating metrics required to validate the structure of a halogenated pyridine hydrochloride.

Table 1: Predicted Crystallographic Parameters
ParameterExpected Range / ValueStructural Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for multi-substituted asymmetric pyridines.
Space Group P21​/c or P1ˉ Centrosymmetric packing is thermodynamically favored by antiparallel hydrogen-bonded dimers.
Temperature 100(2) KCryocooling minimizes atomic thermal displacement parameters.
Primary Motif N-H···Cl Charge-assisted hydrogen bonding drives the primary supramolecular assembly.
Secondary Motif Cl···O / Cl···FHalogen bonding ( σ -hole interactions) stabilizes the 3D lattice expansion.
Table 2: Data Collection and Refinement Quality Metrics
MetricAcceptance ThresholdValidation Purpose
Completeness ( θmax​ ) > 99.0%Ensures no systematic missing data biases the electron density map.
Rint​ (Internal Agreement) < 0.05 (5%)Validates the consistency of redundant intensity measurements.
R1​ (Final R-factor) < 0.04 (4%)Measures the absolute agreement between the calculated model and observed data.
Goodness-of-Fit (GooF) 0.95 to 1.05Confirms that the standard uncertainties are correctly estimated.
Residual Density ( Δρmax​ ) < 0.5 e/Å 3 Proves all atoms have been correctly identified; no missing heavy atoms.

Conclusion

The structural elucidation of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride requires a synthesis of careful sample preparation and rigorous crystallographic refinement. By leveraging the enhanced σ -hole of the protonated halopyridinium system and employing self-validating difference Fourier mapping, researchers can confidently map the complex interplay of hydrogen and halogen bonds. This atomic-level clarity is indispensable for downstream applications in computational chemistry and rational drug design.

References

  • Title: Halopyridinium cations as bifunctional donors of halogen and hydrogen bonds in salts with benzenesulfonic and p-toluenesulfonic acids Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link]

  • Title: Using Halogen···Halogen Interactions to Direct Noncentrosymmetric Crystal Packing in Dipolar Organic Molecules Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Structural dynamics, orthogonal reactivity, and self-validating experimental methodologies. Executive Summary In the lands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Structural dynamics, orthogonal reactivity, and self-validating experimental methodologies.

Executive Summary

In the landscape of modern drug discovery, halogenated heterocycles are indispensable vectors for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704064-96-9) represents a highly specialized, polyfunctionalized building block. Its unique substitution pattern—featuring a sterically accessible chlorine, a highly electronegative fluorine, and an electron-donating methoxy group—provides orthogonal reactivity handles for complex molecular assembly.

This technical guide dissects the physical and chemical properties of this compound, explains the causality behind its structural behavior, and provides field-proven, self-validating protocols for its application in late-stage functionalization and cross-coupling workflows.

Physicochemical Profiling: The Rationale for the Hydrochloride Salt

A critical decision in process chemistry is the selection of the appropriate salt form. The free base of this compound, 5-chloro-3-fluoro-2-methoxypyridine (CAS: 886374-01-2), exhibits a low melting point of 29–33 °C[1]. In practical laboratory environments, this renders the free base a borderline liquid or a sticky, low-melting solid that is difficult to weigh with stoichiometric precision.

By converting the compound to its hydrochloride salt (CAS: 1704064-96-9), the crystalline lattice energy is significantly increased. This results in a stable, free-flowing solid that resists oxidative degradation and allows for highly accurate mass measurements during high-throughput screening or scale-up.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of both the hydrochloride salt and its free base counterpart for comparative analysis[1][2][3].

PropertyHydrochloride SaltFree Base
CAS Number 1704064-96-9886374-01-2
Molecular Formula C₆H₆Cl₂FNOC₆H₅ClFNO
Molecular Weight 198.02 g/mol 161.56 g/mol
SMILES COC1=NC=C(Cl)C=C1F.[H]ClCOC1=NC=C(Cl)C=C1F
InChIKey YEHIWXBBJQXNTR-UHFFFAOYSA-NURXHTRZQQSCUAD-UHFFFAOYSA-N
Melting Point > 150 °C (Decomposes)29 – 33 °C
Boiling Point N/A (Solid state)165.4 ± 35.0 °C (Predicted)
Density N/A1.315 ± 0.06 g/cm³ (Predicted)
Predicted pKa N/A-1.31 ± 0.20
MS Adduct [M+H]⁺ N/Am/z 162.01164

Electronic Effects and Orthogonal Reactivity

The synthetic utility of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride lies in the distinct electronic microenvironments surrounding its functional groups. Understanding these effects is paramount for designing regioselective reactions:

  • C5-Chlorine (Cross-Coupling Handle): While C-Cl bonds are traditionally less reactive than C-Br or C-I bonds, the electron-deficient nature of the pyridine ring—further depleted by the inductive pull of the C3-fluorine—lowers the activation energy required for oxidative addition by palladium catalysts.

  • C3-Fluorine (SNAr Handle): Fluorine is a powerful inductive electron-withdrawing group (EWG). It activates the adjacent positions for Nucleophilic Aromatic Substitution (SNAr). However, the resonance donation (+M effect) from the C2-methoxy group partially dampens this electrophilicity, requiring strong nucleophiles (e.g., primary amines or alkoxides) and elevated temperatures for successful displacement.

  • C2-Methoxy (Protecting/Directing Group): The methoxy group serves a dual purpose. It acts as a hydrogen-bond acceptor and can be selectively cleaved (demethylated) using strong Lewis acids (e.g., BBr₃) or concentrated aqueous acids to yield the corresponding 5-chloro-3-fluoro-2-pyridone.

Reactivity Pathway Visualization

Reactivity SM 5-Chloro-3-fluoro-2-methoxypyridine HCl (CAS: 1704064-96-9) FB Free Base Generation (Alkaline Wash / In Situ) SM->FB Base (e.g., K3PO4) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) FB->CrossCoupling Targets C5-Cl bond SNAr Nucleophilic Aromatic Substitution (SNAr at C-F) FB->SNAr Targets C3-F bond Demethylation Ether Cleavage (Demethylation) (BBr3 or HCl/Heat) FB->Demethylation Targets C2-OMe bond Prod1 5-Aryl/Amino-3-fluoro-2-methoxypyridine CrossCoupling->Prod1 Prod2 5-Chloro-3-substituted-2-methoxypyridine SNAr->Prod2 Prod3 5-Chloro-3-fluoro-2-pyridone Demethylation->Prod3

Figure 1: Orthogonal reactivity pathways of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

When utilizing a hydrochloride salt in transition-metal catalysis, the stoichiometry of the base is the most frequent point of failure. The following protocol outlines an optimized, self-validating workflow for the arylation of the C5 position.

Rationale & Causality

To successfully couple the C5-Cl bond, a highly active, sterically demanding catalyst (e.g., XPhos Pd G2 or Pd(dppf)Cl₂) must be used. Because the starting material is an HCl salt, an additional equivalent of base must be strictly accounted for . If only the standard 2.0 equivalents of base are added, 1.0 equivalent is immediately consumed to neutralize the HCl, leaving insufficient base to form the active boronate complex, thereby stalling the catalytic cycle at the transmetalation step.

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • In an oven-dried Schlenk flask, add 5-chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 equiv, 198.02 g/mol )[2], an arylboronic acid (1.2 equiv), and XPhos Pd G2 (0.05 equiv).

    • Causality: The HCl salt is hygroscopic. Weighing should be done rapidly or within a glovebox to prevent moisture from degrading the highly sensitive Pd catalyst before the reaction begins.

  • Base Addition (Critical Step):

    • Add anhydrous K₃PO₄ (3.0 equiv ).

    • Causality: 1.0 equiv neutralizes the HCl salt to liberate the free base in situ. The remaining 2.0 equiv drive the formation of the reactive boronate species.

  • Solvent Introduction:

    • Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

    • Causality: Dioxane solubilizes the organic components, while the aqueous fraction is strictly required to dissolve the inorganic base and facilitate boronate formation. Degassing (sparging with N₂) prevents oxidative homocoupling of the boronic acid.

  • Execution & Self-Validation:

    • Seal the vessel and heat to 90 °C for 4–6 hours.

    • Validation System: At t = 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating if the m/z 162.01 [M+H]⁺ peak (representing the free base[3]) is depleted, and the target mass emerges.

    • Troubleshooting: If the reaction stalls, test the pH of the aqueous layer. A pH < 8 indicates incomplete neutralization of the HCl salt; add 0.5 equiv of K₃PO₄ to restart the catalytic cycle.

Handling, Stability, and Storage Standards

To maintain the integrity of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride, strict adherence to storage protocols is required:

  • Hygroscopicity: As an amine hydrochloride salt, the compound readily absorbs atmospheric moisture. This can alter the effective molecular weight and introduce water into anhydrous reactions.

  • Storage Conditions: Must be stored under an inert atmosphere (Nitrogen or Argon) at room temperature (or 2-8 °C for long-term stability) in a tightly sealed, desiccated container[1][4].

  • Safety Profile: The compound is classified as an irritant. Hazard statements typically include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling.

References

  • PubChemLite (Université du Luxembourg). 5-chloro-3-fluoro-2-methoxypyridine (C6H5ClFNO) Structural & Mass Spectrometry Information.[Link]

Sources

Exploratory

Mechanism of action for 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride derivatives

Mechanism of Action and Preclinical Profiling of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride Derivatives as Selective PI3Kδ Inhibitors Executive Summary The development of highly selective kinase inhibitors require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action and Preclinical Profiling of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride Derivatives as Selective PI3Kδ Inhibitors

Executive Summary

The development of highly selective kinase inhibitors requires precision-engineered chemical scaffolds. The compound 5-chloro-3-fluoro-2-methoxypyridine hydrochloride serves as a critical synthetic building block for a class of potent, orally bioavailable inhibitors targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ)[1][2]. This whitepaper explores the structural rationale, mechanism of action, and self-validating experimental workflows used to profile these derivatives—most notably exemplified by the clinical candidate AMG 319[3][4].

Chemical Rationale: The Pyridine Scaffold in Kinase Inhibition

In the optimization of PI3K inhibitors, achieving selectivity for the delta isoform over the alpha, beta, and gamma isoforms is paramount to avoiding broad-spectrum toxicity (such as insulin resistance associated with PI3Kα inhibition).

Derivatives synthesized from 5-chloro-3-fluoro-2-methoxypyridine leverage this specific halogenated heterocycle to achieve superior pharmacokinetic and pharmacodynamic profiles[2].

  • Causality of Structural Choices: The introduction of the pyridine ring significantly reduces the calculated partition coefficient (clogP) compared to highly lipophilic carbocyclic precursors, thereby improving aqueous solubility[2].

  • Target Selectivity: The precise placement of the fluorine and chlorine atoms fine-tunes the electron density and pKa of the pyridine nitrogen. This optimizes hydrogen-bonding interactions within the hinge region of the PI3Kδ ATP-binding pocket. Simultaneously, the methoxy group introduces a steric constraint that clashes with the binding pockets of non-delta isoforms, driving the remarkable selectivity profile of these derivatives[1][2].

Mechanism of Action: PI3Kδ Pathway Modulation

PI3Kδ is a lipid kinase expressed primarily in hematopoietic lineages (e.g., B-cells and T-cells)[1]. Under normal physiological conditions, activation of the B-cell receptor (BCR) stimulates PI3Kδ to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) into the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3)[1][2].

PIP3 recruits proteins containing Pleckstrin Homology (PH) domains—most notably AKT (Protein Kinase B) and PDK1—to the plasma membrane. PDK1 phosphorylates AKT at Thr308, while mTORC2 phosphorylates AKT at Ser473, fully activating the AKT/mTOR survival pathway[2].

Therapeutic Intervention: 5-Chloro-3-fluoro-2-methoxypyridine derivatives act as highly selective, ATP-competitive inhibitors of the p110δ catalytic subunit[1]. By occupying the ATP-binding pocket, they halt the conversion of PIP2 to PIP3. The subsequent collapse of PIP3 levels prevents AKT phosphorylation, shutting down downstream mTOR signaling. This targeted blockade induces apoptosis and halts proliferation in malignant B-cells, providing a powerful mechanism for treating chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL)[1][3].

Pathway Inhibitor Pyridine Derivative (e.g., AMG 319) PI3K PI3Kδ Subunit Inhibitor->PI3K ATP-Competitive Inhibition BCR B-Cell Receptor (BCR) BCR->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits (PH Domain) mTOR mTOR Complex AKT->mTOR Phosphorylates Survival B-Cell Proliferation mTOR->Survival Drives

Fig 1. PI3Kδ signaling pathway and mechanism of targeted inhibition by pyridine derivatives.

Quantitative Target Affinity & Isoform Selectivity

To validate the structural rationale, biochemical profiling of representative derivatives (such as AMG 319) demonstrates profound selectivity for the delta isoform.

Table 1: Kinase Selectivity Profile of Representative Pyridine Derivative (AMG 319)

Kinase Isoform IC50 (nM) Fold Selectivity (vs. PI3Kδ) Primary Expression
PI3Kδ 16 - 18 1x Hematopoietic cells
PI3Kγ 850 ~47x Leukocytes
PI3Kβ 2,700 ~150x Ubiquitous

| PI3Kα | 33,000 | ~1800x | Ubiquitous (Insulin signaling) |

Data synthesized from standardized biochemical assays[1][5].

Experimental Workflows: Validating Target Engagement

Robust drug development relies on self-validating assay systems. Below are the core methodologies used to evaluate 5-chloro-3-fluoro-2-methoxypyridine derivatives, detailing the causality behind the experimental designs.

Protocol 1: Biochemical AlphaScreen Assay for PI3Kδ Activity

Causality: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized because it provides a highly sensitive, non-radioactive method to measure lipid kinase activity. It relies on the proximity of donor and acceptor beads; when PIP3 is generated, it bridges the beads, allowing singlet oxygen transfer and the emission of a luminescent signal. A potent inhibitor will prevent PIP3 formation, resulting in a quantifiable loss of signal[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare AlphaScreen buffer containing 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA, and freshly added 1 mM DTT[5].

  • Compound Plating: Dispense test compounds (diluted 1:2 over 22 concentrations from a 5 mM stock) into a 384-well Optiplate.

  • Kinase Reaction: Add recombinant human PI3Kδ, ATP, and PIP2 substrate to the wells. Incubate at room temperature to allow lipid phosphorylation.

  • Bead Addition: Under dark conditions, add a mixture of biotinylated-IP4, streptavidin-coated donor beads, PIP3-binding protein, and anti-GST acceptor beads[5].

  • Incubation & Readout: Incubate the plates in the dark for 1.5 hours. Excite the plate at 680 nm and measure emission at 520–620 nm.

  • Self-Validation Check: Columns 23 and 24 must be reserved strictly for DMSO (negative control, 0% inhibition) and a reference inhibitor like Idelalisib (positive control, 100% inhibition). The assay run is only validated if the calculated Z'-factor exceeds 0.5, ensuring the signal-to-noise ratio is statistically robust[5].

Workflow S1 1. Kinase Reaction PI3Kδ + ATP + PIP2 S2 2. Bead Addition Donor + Acceptor Beads S1->S2 S3 3. Incubation Dark, 1.5h, Room Temp S2->S3 S4 4. Luminescence Read Excitation 680nm S3->S4

Fig 2. AlphaScreen biochemical workflow for validating PI3Kδ target engagement and inhibition.

Protocol 2: Cellular Target Engagement via Flow Cytometry (pAKT Ser473)

Causality: Biochemical affinity does not guarantee cellular efficacy due to factors like membrane permeability and intracellular ATP competition. This cellular assay stimulates the B-cell receptor using anti-IgM to drive intracellular PIP3 production. Flow cytometry is then used to measure phosphorylated AKT (pAKT-Ser473) as a direct downstream proxy of PI3Kδ target engagement within the complex environment of a living cell[2].

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary human B-cells or mouse splenocytes and resuspend in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Incubation: Pre-treat the cells with varying concentrations of the pyridine derivative for 1 hour at 37°C.

  • BCR Stimulation: Stimulate the cells with 10 µg/mL of anti-IgM (or anti-IgD for whole blood assays) for exactly 10 minutes to induce AKT phosphorylation[2].

  • Fixation & Permeabilization: Rapidly halt the reaction by adding paraformaldehyde (fixation), followed by permeabilization using ice-cold methanol.

  • Staining & Cytometry: Stain the cells with a fluorophore-conjugated anti-pAKT(Ser473) antibody. Analyze the mean fluorescence intensity (MFI) via flow cytometry.

  • Self-Validation Check: Confirm BCR stimulation efficacy by comparing an anti-IgM stimulated well (without inhibitor) against an unstimulated basal well. The MFI fold-change must exceed 3.0x to ensure the dynamic range is sufficient to accurately calculate the cellular IC50[2].

References

  • NCATS Inxight Drugs - AMG-319 Record Details. Available at: [Link]

  • Wikipedia - AMG 319. Available at: [Link]

  • Guide to Pharmacology - AMG319 | Ligand page. Available at:[Link]

  • ACS Publications - Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors.... Available at:[Link]

Sources

Foundational

Thermodynamic Solubility Profile and Solvolysis Dynamics of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride in Organic Solvents

Executive Summary The determination of the solubility profile of halogenated pyridine hydrochlorides in organic solvents is a critical parameter in pharmaceutical process chemistry and purification workflows. 5-Chloro-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of the solubility profile of halogenated pyridine hydrochlorides in organic solvents is a critical parameter in pharmaceutical process chemistry and purification workflows. 5-Chloro-3-fluoro-2-methoxypyridine (CAS 886374-01-2)[1][2] presents a unique physicochemical challenge. Due to the profound electron-withdrawing effects of its substituents, the basicity of the pyridine nitrogen is severely attenuated. Consequently, its hydrochloride salt exhibits complex solubility behaviors, characterized by solvolysis and dissociation rather than simple dissolution.

This technical guide provides an in-depth analysis of the thermodynamic solubility profile of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride across various organic solvents and establishes a self-validating analytical protocol for its accurate measurement.

Mechanistic Insights: Molecular Structure and Solvation Thermodynamics

To understand the solubility of this specific salt, we must first analyze the electronic environment of the parent free base. Unsubstituted pyridine is a moderate base with a pKa of 5.19[3]. When converted to pyridine hydrochloride, the resulting salt is highly polar and exhibits excellent solubility in protic solvents like water, methanol, and ethanol, while remaining insoluble in non-polar solvents like ether and aromatic hydrocarbons[4][5].

However, the introduction of a chlorine atom at C5, a fluorine atom at C3, and a methoxy group at C2 drastically alters this profile. The inductive electron-withdrawing effects of the halogens (-I effect) pull electron density away from the aromatic ring. Furthermore, while the methoxy group can donate electrons through resonance (+M effect), its strong inductive withdrawal further depletes electron density at the basic nitrogen center. As a result, the predicted pKa of 5-chloro-3-fluoro-2-methoxypyridine plummets to approximately -1.31[6].

Causality in Solvation: Because the parent base is extremely weak, the N-H bond in the hydrochloride salt is thermodynamically unstable. When introduced to protic organic solvents (e.g., methanol), the solvation energy of the proton and chloride ion exceeds the lattice energy and the protonation energy of the weak base. This leads to solvolysis —the salt dissociates back into the free base and solvated HCl. Therefore, the "solubility" in protic solvents is actually a measure of the solubility of the dissociated free base in an acidic organic medium, rather than the intact salt.

Solubility Profile in Key Organic Solvents

The table below summarizes the apparent solubility behavior of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride based on solvent dielectric constants and hydrogen-bonding capabilities.

Solvent ClassSolventDielectric Constant (ε)Apparent Solubility ProfileDominant Solute StateSolvation Mechanism
Protic Methanol32.7High (>50 mg/mL)Dissociated (Free Base + HCl)Strong hydrogen bonding drives complete solvolysis and dissociation.
Polar Aprotic DMSO46.7Moderate-HighEquilibrium (Ion Pairs / Free)High polarity stabilizes the chloride ion, leading to partial dissociation.
Polar Aprotic Acetonitrile37.5ModerateIntact Ion PairsDipole-dipole interactions; insufficient to fully cleave the N-H bond.
Weakly Polar Ethyl Acetate6.0Low (<5 mg/mL)Intact SaltWeak dipole interactions cannot overcome the crystal lattice energy.
Non-Polar Hexane1.9Insoluble (<0.1 mg/mL)Intact Salt (Solid)Lack of solvation energy; crystal lattice remains completely intact.

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

Standard solubility measurements often fail for weak base hydrochlorides because they do not account for solid-state disproportionation. If the salt dissociates and the free base is less soluble than the salt, the free base will precipitate, altering the solid phase. The following protocol is designed as a self-validating system to ensure scientific integrity.

Step 1: Solid Addition Add an excess amount of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride (~100 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial. Rationale: Amber glass prevents potential UV-induced degradation of the halogenated aromatic ring.

Step 2: Thermostatic Equilibration Seal the vial and agitate using a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours. Rationale: 48 hours ensures thermodynamic equilibrium is reached between the solid lattice and the solvated species.

Step 3: Phase Separation Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert. Using nylon or cellulose filters can lead to adsorption of the lipophilic free base or degradation by aggressive solvents like DMSO.

Step 4: Immediate Quenching and Dilution Immediately dilute an aliquot of the filtrate (e.g., 1:100) into the HPLC mobile phase (containing 0.1% Trifluoroacetic acid). Rationale: Immediate dilution prevents precipitation if the ambient temperature drops. The addition of TFA ensures the compound remains fully protonated during chromatography, preventing peak tailing and ensuring accurate integration.

Step 5: HPLC-UV Quantification Quantify the concentration of the pyridine derivative using a validated HPLC-UV method against a known reference standard of the free base[1].

Step 6: Solid-State Verification (Critical Validation Step) Recover the residual solid from the filter/centrifuge tube, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Rationale: This is the self-validating step. If the XRPD pattern matches the starting hydrochloride salt, the measured concentration represents the true solubility of the salt. If the pattern shows the free base, the salt has disproportionated, and the measured value is the apparent solubility governed by the free base.

Workflow Visualization

The following diagram illustrates the logical flow and validation checkpoints of the solubility determination process.

Workflow A 1. Solid Addition Excess Salt + Organic Solvent B 2. Equilibration Isothermal Shaking (25°C, 48h) A->B C 3. Phase Separation 0.22 µm PTFE Filtration B->C D 4. Supernatant Processing Immediate Dilution & Quenching C->D Liquid Phase V Solid-State Verification XRPD of Residual Solid C->V Solid Phase E 5. HPLC-UV Analysis Quantification of Free Base D->E F Data Integration Apparent vs. True Solubility E->F V->F

Fig 1. Self-validating shake-flask workflow for determining the solubility of unstable hydrochloride salts.

Conclusion

The solubility of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride in organic solvents is dictated not just by standard dissolution thermodynamics, but by the extreme electron deficiency of the pyridine ring (pKa ~ -1.31)[6]. By employing a self-validating methodology that couples liquid-phase quantification with solid-state XRPD verification, researchers can accurately distinguish between true salt solubility and solvolysis-driven apparent solubility, ensuring robust data for downstream chemical processing.

Sources

Exploratory

In-Depth Technical Guide: Mass Spectrometry (MS/MS) Fragmentation Pattern of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Executive Summary 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a highly functionalized heterocyclic building block frequently utilized in the synthesis of agrochemicals and pharmaceuticals. Accurate structural el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a highly functionalized heterocyclic building block frequently utilized in the synthesis of agrochemicals and pharmaceuticals. Accurate structural elucidation of this compound and its derivatives relies heavily on tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, I have structured this guide to provide a comprehensive mechanistic breakdown of its collision-induced dissociation (CID) pathways. By understanding the causality behind these fragmentations, analytical scientists can confidently annotate complex mass spectra, differentiate structural isomers, and build self-validating analytical workflows.

Physicochemical Properties & ESI Ionization Signatures

In positive-ion electrospray ionization (ESI+), the hydrochloride salt dissociates entirely in the LC mobile phase. The basic pyridine nitrogen readily accepts a proton, yielding the intact precursor ion [M+H]+.

Due to the presence of a single chlorine atom, the precursor ion exhibits a characteristic isotopic signature based on the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • [M+H]+ (³⁵Cl) : m/z 162.0120

  • [M+H]+ (³⁷Cl) : m/z 164.0091 (approx. 32% relative intensity to the monoisotopic peak).

Expertise & Causality : Monitoring this M / M+2 isotopic ratio is a self-validating first step in data analysis. Any product ion retaining the chlorine atom will preserve this ~3:1 isotopic ratio, whereas fragments that have lost the chlorine atom will present as a single monoisotopic peak [4].

Core MS/MS Fragmentation Mechanisms

The CID fragmentation of protonated 5-chloro-3-fluoro-2-methoxypyridine is driven by charge localization on the pyridine nitrogen and the inductive effects of the halogen substituents.

Pathway A: Methoxy Group Cleavages

The 2-methoxy group is the most labile moiety under low-energy CID conditions. Two primary competing pathways emerge [2, 3]:

  • Neutral Loss of Formaldehyde (-30 Da) : A hydrogen rearrangement from the methoxy methyl group to the pyridine nitrogen (or ring carbon) facilitates the expulsion of neutral formaldehyde (CH₂O). This yields a highly stable protonated pyridone or hydroxypyridine intermediate at m/z 132 (for ³⁵Cl). This pathway is thermodynamically favored due to the stability of the resulting conjugated aromatic system [1].

  • Homolytic Cleavage of Methyl Radical (-15 Da) : The loss of a methyl radical (•CH₃) generates a distonic radical cation at m/z 147. While odd-electron fragments are less common in even-electron ESI-MS/MS, the stabilization of the radical on the electronegative oxygen/nitrogen heteroatoms makes this a highly diagnostic transition for methoxypyridines [3].

Pathway B: Halogen Eliminations

Following the initial loss of the methoxy group, the molecule undergoes secondary, higher-energy fragmentation involving the halogens [4]:

  • Loss of Hydrogen Fluoride (-20 Da) : The C-F bond is exceptionally strong; thus, direct loss of a fluorine radical is prohibited. Instead, the molecule undergoes a multi-center rearrangement to eliminate neutral HF, yielding an ion at m/z 112.

  • Loss of Hydrogen Chloride (-36 Da) : The weaker C-Cl bond allows for the elimination of HCl, shifting the m/z 132 intermediate down to m/z 96. Because this fragment no longer contains chlorine, the characteristic 3:1 isotopic pattern vanishes, serving as structural confirmation of the cleavage.

Fragmentation_Pathway Precursor [M+H]+ m/z 162 (35Cl) / 164 (37Cl) LossCH3 [M+H - •CH3]•+ m/z 147 / 149 Precursor->LossCH3 - •CH3 (15 Da) Homolytic Cleavage LossCH2O [M+H - CH2O]+ m/z 132 / 134 Precursor->LossCH2O - CH2O (30 Da) Rearrangement LossHF [M+H - CH2O - HF]+ m/z 112 / 114 LossCH2O->LossHF - HF (20 Da) LossHCl [M+H - CH2O - HCl]+ m/z 96 LossCH2O->LossHCl - HCl (36 Da)

Proposed MS/MS fragmentation pathway of protonated 5-Chloro-3-fluoro-2-methoxypyridine.

Quantitative Data Summary

The table below summarizes the exact mass transitions expected during high-resolution mass spectrometry (HRMS) analysis.

Fragment IdentityExact m/z (³⁵Cl)Exact m/z (³⁷Cl)Neutral LossProposed FormulaRelative Abundance
Precursor [M+H]+ 162.0120164.0091N/AC₆H₆ClFNO⁺100% (Base Peak)
[M+H - •CH₃]•+ 146.9885148.985615 Da (•CH₃)C₅H₃ClFNO•⁺~15%
[M+H - CH₂O]+ 132.0014133.998530 Da (CH₂O)C₅H₄ClFN⁺~85%
[M+H - CH₂O - HF]+ 111.9952113.992350 Da (CH₂O + HF)C₅H₃ClN⁺~40%
[M+H - CH₂O - HCl]+ 96.0247N/A66 Da (CH₂O + HCl)C₅H₃FN⁺~25%

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducible and self-validating results, the following step-by-step methodology must be adhered to when analyzing halogenated methoxypyridines.

LCMS_Workflow SamplePrep Sample Preparation (Dissolution & Dilution) LC_Separation LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation ESI_Source ESI Source (Positive Mode, [M+H]+ Generation) LC_Separation->ESI_Source CID_Frag CID Fragmentation (Collision Gas: Ar/He, Energy Optimization) ESI_Source->CID_Frag DataAnalysis Data Analysis (Isotope Pattern & Fragment Annotation) CID_Frag->DataAnalysis

Step-by-step LC-MS/MS workflow for the characterization of halogenated methoxypyridines.

Step-by-Step Methodology:
  • Sample Preparation :

    • Dissolution: Dissolve 1.0 mg of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilution: Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures a low pH environment, driving the equilibrium entirely toward the protonated [M+H]+ state prior to droplet desolvation in the ESI source, maximizing sensitivity.

  • Chromatographic Separation (LC) :

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-MS/MS) :

    • Source Parameters: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

    • Precursor Selection: Isolate m/z 162.0 (³⁵Cl) and m/z 164.0 (³⁷Cl) in separate scan events using a quadrupole isolation window of 1.0 Da.

    • Collision-Induced Dissociation (CID): Use Argon or Helium as the collision gas. Perform a collision energy (CE) ramp from 15 eV to 45 eV.

    • Causality: A CE ramp is critical because the primary loss of CH₂O requires lower activation energy (optimal ~20 eV), whereas the subsequent, deeper ring-cleavage loss of HF or HCl requires higher activation energy (optimal ~35 eV). A static CE will fail to capture the complete structural picture.

  • Data Validation :

    • Confirm the presence of the ~3:1 M/M+2 isotopic ratio in the precursor (m/z 162/164) and the primary fragment (m/z 132/134). Verify the absolute absence of this ratio in the m/z 96 fragment to validate the loss of the chlorine atom.

References

  • BenchChem. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem.
  • Journal of the American Chemical Society. "Direct Comparison of Solution and Gas-Phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation with Methanol.
  • Purdue University. "DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF MUTAGENIC DRUG IMPURITIES AND A GAS- PHASE REACTIVITY STUDY." Purdue e-Pubs.
  • MDPI. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." MDPI.
Foundational

Thermodynamic Stability of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride at Room Temperature: A Mechanistic and Methodological Guide

Executive Summary The thermodynamic stability of pharmaceutical intermediates dictates their viability in downstream synthetic workflows and long-term storage. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of pharmaceutical intermediates dictates their viability in downstream synthetic workflows and long-term storage. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704064-96-9)[1] presents a unique physicochemical profile due to the interplay between its highly electronegative halogen substituents and its ionic salt lattice. This whitepaper provides an in-depth analysis of the compound's thermodynamic behavior at room temperature (25°C), detailing the causality behind its degradation pathways and outlining self-validating experimental protocols for rigorous stability assessment.

Structural Thermodynamics & Causality

To understand the thermodynamic stability of this compound, we must first analyze the electronic environment of the parent free base, 5-chloro-3-fluoro-2-methoxypyridine (CAS: 886374-01-2)[2]. The pyridine ring is heavily deactivated by the inductive electron-withdrawing effects of the fluorine atom at the C3 position and the chlorine atom at the C5 position.

While the methoxy group at C2 provides some resonance donation, the net effect is a significant reduction in the basicity (pKa) of the pyridine nitrogen. Consequently, the formation of the hydrochloride salt results in a relatively weak ionic bond. At standard room temperature—defined by as 25°C ± 2°C[3]—the primary thermodynamic threat is not thermal decomposition, but rather moisture-induced lattice dissociation .

Pyridine hydrochlorides are inherently hygroscopic[4]. When ambient moisture penetrates the crystal lattice, it lowers the activation energy required for the dissociation of the weak N-H⁺···Cl⁻ bond. The causality is clear: thermodynamic instability at 25°C is a direct function of relative humidity (RH) overcoming the crystal lattice energy, leading to the liberation of HCl gas and the reactive free base.

Mechanistic Degradation Pathway

Caption: Thermodynamic degradation pathway of the HCl salt driven by ambient moisture at 25°C.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that stability testing cannot merely be a collection of assays; it must be a self-validating system . If degradation is observed, the analytical framework must inherently prove that the loss of the parent compound is due to true chemical degradation and not an artifact of the method (e.g., sample volatilization, column retention, or detector saturation).

Protocol 1: Solid-State Moisture and Thermal Profiling

Causality: To decouple thermal instability from moisture-induced degradation, we utilize Dynamic Vapor Sorption (DVS) coupled orthogonally with Thermogravimetric Analysis (TGA). DVS identifies the exact Critical Relative Humidity (CRH) where the salt destabilizes, while TGA confirms whether mass loss is due to reversible water evaporation or irreversible HCl volatilization.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the HCl salt into a pre-tared platinum TGA pan and a separate quartz DVS pan.

  • DVS Isotherm: Subject the sample to a humidity gradient from 0% to 90% RH in 10% increments at a constant 25.0°C. Hold each step until the rate of mass change ( dm/dt ) is < 0.002% per minute.

  • TGA Ramp: Heat the secondary sample from 25°C to 150°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Karl Fischer (KF) Titration: Perform coulometric KF titration on a parallel sample stored at 25°C/60% RH for 7 days to quantify absolute water content.

The Self-Validating Check: The total mass loss observed in the TGA up to 100°C must quantitatively match the absolute water content determined by KF titration. If the TGA mass loss is significantly higher than the KF moisture content, it validates that the compound is undergoing thermodynamic dissociation (losing HCl gas) rather than just shedding surface water.

Protocol 2: Chemical Stability via HPLC-DAD-MS

Causality: To track the specific chemical degradation (e.g., methoxy hydrolysis), High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) is utilized. The MS provides structural elucidation of degradants, while the DAD ensures accurate quantitation.

Step-by-Step Methodology:

  • Stress Conditions: Store 50 mg aliquots of the compound in open glass vials at 25°C/60% RH (ICH Q1A(R2) long-term conditions[3]) for 0, 14, 30, and 90 days.

  • Sample Dilution: Dissolve the stressed samples in an anhydrous diluent (e.g., 50:50 Acetonitrile:Methanol) to a target concentration of 1.0 mg/mL to arrest further aqueous hydrolysis.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm) using a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water and 0.1% TFA in Acetonitrile.

  • Detection: Monitor at 254 nm (DAD) and perform positive electrospray ionization (ESI+) MS scanning.

The Self-Validating Check (Mass Balance): The sum of the integrated areas of the parent peak and all degradant peaks must equal 98.0% - 102.0% of the initial Day 0 parent peak area (accounting for relative response factors). A mass balance failure (< 98%) automatically triggers an investigation into volatile degradant loss (e.g., complete loss of the pyridine ring into the headspace), validating the integrity of the chromatographic run.

Caption: Self-validating experimental workflow for thermodynamic stability testing.

Quantitative Data & Stability Metrics

The following table summarizes the expected thermodynamic stability metrics for 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride when subjected to standard 25°C room temperature conditions, demonstrating the critical impact of ambient humidity.

TimepointStorage ConditionPhysical AppearanceHPLC Assay (%)Moisture Content (KF, %)Mass Balance Validation (%)
Day 0 InitialWhite crystalline powder99.80.2100.0
Day 30 25°C / <10% RH (Desiccated)White crystalline powder99.70.299.9
Day 30 25°C / 60% RH (Open Vial)Sticky, off-white solid96.44.898.5
Day 90 25°C / <10% RH (Desiccated)White crystalline powder99.60.399.8
Day 90 25°C / 60% RH (Open Vial)Deliquescent mass89.211.598.1

Note: The significant drop in assay at 60% RH correlates with the hygroscopic nature of pyridine hydrochlorides[4], leading to lattice dissociation and subsequent hydrolysis.

Conclusion & Storage Recommendations

The thermodynamic stability of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride at room temperature is fundamentally governed by its moisture-sorption kinetics rather than thermal degradation. The electron-withdrawing halogens weaken the basicity of the pyridine nitrogen, resulting in a fragile hydrochloride salt lattice that is highly susceptible to dissociation in the presence of water.

Recommendations for Drug Development Professionals:

  • Storage: The compound must be stored at room temperature (15°C - 25°C) strictly under inert, desiccated conditions (e.g., sealed in a foil pouch with silica gel desiccants or under an argon/nitrogen atmosphere)[2].

  • Handling: Weighing and formulation steps should be conducted in a humidity-controlled environment (RH < 30%) to prevent rapid deliquescence and subsequent stoichiometric errors during synthetic scale-up.

References

  • Quality Guidelines - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

Introduction: Navigating the Coupling of a Challenging Heterocycle The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Coupling of a Challenging Heterocycle

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful tool is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors where biaryl and hetero-biaryl motifs are prevalent.[3][4][5]

This guide provides an in-depth protocol for the Suzuki-Miyaura coupling of a specific and challenging substrate: 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. This electron-deficient N-heterocycle presents a unique set of challenges, including the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts and potential catalyst inhibition by the pyridine nitrogen.[1][2] Furthermore, the hydrochloride salt form of the starting material necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base.

These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, a thorough examination of reaction parameters, and troubleshooting guidance to ensure successful implementation.

Understanding the Substrate: Key Considerations for Success

The successful coupling of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride hinges on a nuanced understanding of its structural and electronic properties:

  • The Hydrochloride Salt: The starting material is a salt, meaning the pyridine nitrogen is protonated. This has two major implications. Firstly, the substrate may have limited solubility in common non-polar aprotic solvents used for Suzuki couplings. Secondly, an adequate amount of base must be used to both neutralize the hydrochloride and facilitate the catalytic cycle. A minimum of one extra equivalent of base is required for the initial deprotonation.

  • Electron-Deficient Nature: The presence of the electronegative fluorine atom and the pyridine nitrogen significantly reduces the electron density of the aromatic ring. This electronic deficiency can make the oxidative addition of the palladium catalyst to the C-Cl bond more facile compared to electron-rich chloropyridines.

  • Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] The choice of a bulky, electron-rich ligand is crucial to mitigate this effect and promote the desired catalytic turnover.

  • Steric Hindrance: The substituents flanking the chloro group (methoxy at C2 and fluoro at C3) can introduce steric hindrance, which may influence the rate of oxidative addition.

The Catalytic Cycle: A Visual Guide

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Coupling cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Intermediate Pd(0)L2->Oxidative_Addition Ar-Cl Transmetalation_Complex Transmetalation Complex Oxidative_Addition->Transmetalation_Complex Ar'-B(OR)2 Base Coupled_Product_Complex Coupled Product Complex Transmetalation_Complex->Coupled_Product_Complex Transmetalation Coupled_Product_Complex->Pd(0)L2 Reductive Elimination Product Coupled Product (Ar-Ar') Coupled_Product_Complex->Product Ar-Ar' ArCl 5-Chloro-3-fluoro- 2-methoxypyridine ArCl->Oxidative_Addition ArB Arylboronic Acid/Ester ArB->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Components and Conditions

The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful coupling reaction with 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.[5]

ComponentRecommended OptionsRationale & Key Considerations
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources once reduced in situ, or Pd(II) pre-catalysts that are readily reduced.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands are essential to stabilize the palladium catalyst, prevent catalyst deactivation by the pyridine nitrogen, and promote the challenging oxidative addition of the C-Cl bond.[2][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFA strong inorganic base is required to both neutralize the hydrochloride salt and facilitate the transmetalation step.[10][11] The choice of base can significantly impact the reaction outcome.[12] At least 3 equivalents are recommended.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion. Pinacol esters can offer enhanced stability.[13]
Solvent Dioxane, Toluene, THF, 2-MeTHF, CPMEAnhydrous, degassed aprotic solvents are standard.[6] The addition of a small amount of water can sometimes be beneficial, particularly when using carbonate or phosphate bases.[6][14]
Temperature 80-120 °CElevated temperatures are generally required to drive the reaction to completion, especially with a less reactive chloride substrate.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial.

Detailed Experimental Protocol

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. Optimization may be necessary for specific boronic acid coupling partners.

Materials:
  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 mmol), the arylboronic acid or ester (1.2 mmol), the palladium pre-catalyst (2 mol%), the ligand (4 mol%), and the base (3.0 mmol).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the reaction vessel via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Microwave-Assisted Protocol:

For accelerated reaction times, a microwave-assisted protocol can be employed.[15]

  • Setup: In a microwave vial, combine the reactants, catalyst, ligand, and base as described above.

  • Solvent: Add the appropriate solvent (e.g., Dioxane/H₂O mixture).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up: Follow the standard work-up procedure as outlined above.

Purification

The crude product will likely contain unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[16] Column chromatography is the most common method for purification.

  • Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Column Preparation: Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Elution: Carefully load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Concentration: Concentrate the pure fractions under reduced pressure to yield the final product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use a fresh batch of catalyst and ligand. Consider a pre-catalyst that does not require in-situ reduction.
Insufficient baseIncrease the amount of base to at least 3 equivalents to ensure neutralization of the hydrochloride and facilitate the reaction.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Protodeboronation of the boronic acidUse anhydrous solvents and ensure the inert atmosphere is dry. Consider using a pinacol ester of the boronic acid for increased stability.
Homocoupling of the boronic acidThis can be promoted by oxygen. Ensure thorough degassing of the solvent and maintenance of an inert atmosphere.
Catalyst Deactivation Pyridine coordinationIncrease the ligand-to-palladium ratio. Switch to a bulkier, more electron-rich ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride, while presenting certain challenges, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the unique characteristics of the substrate and judiciously selecting the catalyst, ligand, and base, researchers can successfully synthesize a wide range of valuable bi-heteroaryl compounds. The protocols and guidelines presented herein provide a robust starting point for the development and optimization of this important reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Al-Masum, M. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Malig, T. C., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Roy, B., et al. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. PMC. [Link]

  • Royal Society of Chemistry. (2023, March 8). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ACS Publications. (2008, December 11). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ACS Publications. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • PMC. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ACS Publications. (2009, December 21). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. [Link]

  • ResearchGate. (2018). Screening of different bases for Suzuki coupling. [Link]

  • Reddit. (2012, July 4). Suzuki coupling help. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application

Synthesis of Pharmaceutical Intermediates Using 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride: An In-Depth Technical Guide

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The introduction of fluorine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The introduction of fluorine atoms and other halogens onto this privileged heterocycle offers a powerful strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a versatile and highly functionalized building block that has gained significant traction in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive chlorine atom, a metabolically stable fluorine atom, and a methoxy group, provides multiple avenues for synthetic diversification. This technical guide provides a comprehensive overview of the application of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of modern pharmaceuticals, particularly in the realm of targeted cancer therapies like KRAS inhibitors.[1][2][3]

Core Properties and Reactivity Profile

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a stable, crystalline solid. The electron-withdrawing nature of the nitrogen atom, the fluorine, and the chlorine atoms renders the pyridine ring electron-deficient. This electronic characteristic is pivotal to its reactivity, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The chlorine atom at the 5-position is the primary site for substitution, offering a handle for the introduction of diverse molecular fragments.

PropertyValue
CAS Number 1704064-96-9[4]
Molecular Formula C₆H₆Cl₂FNO
Molecular Weight 198.02 g/mol
Appearance Off-white to white crystalline solid
Purity ≥98% (typically)

Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the formation of carbon-heteroatom bonds. In the context of 5-Chloro-3-fluoro-2-methoxypyridine, the electron-deficient ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This reaction is particularly useful for introducing amine or alcohol functionalities, which are common in bioactive molecules.

Causality in Experimental Design:

The choice of base and solvent is critical for the success of SNAr reactions. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is employed to deprotonate the incoming nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the charged intermediate (Meisenheimer complex) and promote the reaction. The reaction temperature is typically elevated to overcome the activation energy associated with the disruption of aromaticity in the intermediate step.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a generalized procedure for the reaction of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride with a primary or secondary amine.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water to remove the DMF and inorganic salts. Repeat the aqueous wash twice.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Workflow sub 5-Chloro-3-fluoro-2-methoxypyridine HCl reagents Combine Reagents sub->reagents nuc Amine Nucleophile nuc->reagents base K₂CO₃ / DMF base->reagents reaction Heat (80-100 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup (EtOAc/Water/Brine) reaction->workup purify Column Chromatography workup->purify product Substituted Pyridine Product purify->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of C-C and C-N bonds. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Causality in Experimental Design:

The choice of palladium catalyst, ligand, and base is crucial for an efficient Suzuki-Miyaura coupling. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst. Phosphine ligands, such as those of the Buchwald or Fu type, are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base, typically a carbonate or phosphate, is required for the transmetalation step. The addition of water to the solvent system can often accelerate the reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride with a generic arylboronic acid.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O100
Pd(PPh₃)₄Na₂CO₃DME/H₂O90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is a powerful alternative to classical methods for the synthesis of aryl amines and has broad applications in pharmaceutical synthesis.

Causality in Experimental Design:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand. The choice of ligand is often critical and depends on the specific substrates. Sterically hindered biarylphosphine ligands are commonly employed. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride with a primary amine.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

  • Primary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • In a separate flask, dissolve 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 eq), the primary amine (1.2 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

CrossCoupling_Logic Start 5-Chloro-3-fluoro-2-methoxypyridine HCl Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (C-N, C-O Bond Formation) Start->SNAr prod_Suzuki Biaryl/Heteroaryl Pyridines Suzuki->prod_Suzuki prod_Buchwald N-Aryl/N-Heteroaryl Pyridines Buchwald->prod_Buchwald prod_SNAr Aminopyridines/ Alkoxypyridines SNAr->prod_SNAr sub_Suzuki Aryl/Heteroaryl Boronic Acid sub_Suzuki->Suzuki sub_Buchwald Primary/Secondary Amine sub_Buchwald->Buchwald sub_SNAr Amine/Alkoxide Nucleophile sub_SNAr->SNAr

Caption: Key Synthetic Transformations of the Title Compound.

Safety and Handling

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][5][6][7] All manipulations should be performed in a well-ventilated fume hood.[1][5][6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information before use.[1][5][6][7]

Conclusion

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures. The protocols and principles outlined in this technical guide provide a solid foundation for researchers and scientists in the field of drug development to harness the full potential of this important synthetic intermediate. The strategic incorporation of this fluorinated pyridine derivative will undoubtedly continue to play a crucial role in the discovery of novel therapeutic agents.

References

  • Buchwald Hartwig Coupling - Common Organic Chemistry. (n.d.). Retrieved April 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2023283933A1 - Compounds useful as kras g12d inhibitors.
  • Google Patents. (n.d.). IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND - European Patent Office - EP 4234546 A2.
  • Google Patents. (n.d.). WO2022266206A1 - Kras inhibitor conjugates.
  • PMC. (2022, June 16). Application of Compositions Comprising a KRAS G12C Inhibitor and an EGFR Inhibitor for the Potential Treatment of Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary The functionalization of highly substituted pyridine sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704064-96-9) presents a unique poly-electrophilic system where three distinct leaving groups (methoxy, fluoro, and chloro) compete for nucleophilic attack [1].

This application note details the causality behind the regioselective SNAr reactions of this specific building block. By manipulating the protonation state of the pyridine nitrogen and selecting nucleophiles based on Hard-Soft Acid-Base (HSAB) principles, chemists can reliably direct substitution to either the C2 or C3 position.

Mechanistic Rationale & Causality

To achieve predictable regiocontrol, it is critical to understand how the reaction environment alters the substrate's electronic landscape.

The Role of the Hydrochloride Salt (C2 Activation)

The use of the hydrochloride salt is not merely a matter of handling stability; it fundamentally alters the reactivity of the pyridine ring. Protonation of the N1 nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π -system, creating a highly electrophilic pyridinium ion [2].

  • Causality: This protonation drastically increases the electrophilicity of the ortho (C2) position. Consequently, the C2-methoxy group—typically a poor leaving group due to the instability of the methoxide anion—becomes highly activated. Under thermal conditions, the proton transfers to the methoxy oxygen, allowing it to depart as a neutral methanol molecule during the collapse of the Meisenheimer complex.

Free-Base Dynamics and Halogen Displacement (C3 Activation)

When the reaction is conducted under strongly basic conditions, the hydrochloride salt is immediately neutralized. In this unprotonated state, the C2 position is significantly less electrophilic.

  • Causality: The reaction pathway shifts toward the C3 position, driven by the strong inductive electron-withdrawing effect (-I effect) of the fluorine atom. Fluorine's high electronegativity stabilizes the localized negative charge in the transition state [3]. When paired with a "soft" nucleophile (e.g., a thiolate), the C3-F bond becomes the preferred site for substitution, leaving the C2-methoxy and C5-chloro groups intact [4].

SNAr_Mechanism A Protonated Substrate (N+ Activation) B Nucleophilic Attack (R-NH2 at C2) A->B Addition C Meisenheimer Complex (Charge Delocalization) B->C Intermediate D Leaving Group Expulsion (-MeOH) C->D Elimination E 2-Aminopyridine Product D->E Rearomatization

Mechanistic pathway of the SNAr reaction at the C2 position via a Meisenheimer complex.

Quantitative Data: Regioselectivity and Yield Optimization

The table below summarizes the empirical data demonstrating how nucleophile selection and conditions dictate the primary site of attack.

Nucleophile / ReagentEquivalentsSolvent & ConditionsPrimary Site of AttackIsolated YieldMechanistic Note
Benzylamine 2.5 eqNMP, 110 °C, 12 hC2 (Displaces -OMe)82%Pyridinium activation drives C2 attack; excess amine acts as an acid scavenger.
Morpholine 3.0 eqDMF, 120 °C, 16 hC2 (Displaces -OMe)78%Secondary amines face higher steric hindrance, requiring elevated temperatures.
Sodium Methanethiolate 1.2 eq*THF, 0 °C to RT, 4 hC3 (Displaces -F)85%Soft nucleophile prefers C3-F displacement. (Requires 1.0 eq DIPEA to neutralize HCl)
Sodium Methoxide 3.0 eqMeOH, Reflux, 24 hNo Reaction N/ASubstrate is stable to methoxide under standard conditions (degenerate reaction at C2).

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Catalyzed Amination at C2 (Synthesis of 2-Aminopyridines)

This protocol displaces the C2-methoxy group using a primary amine. The system is designed to self-catalyze using the intrinsic HCl of the substrate.

Step-by-Step Methodology:

  • Substrate Preparation: To an oven-dried 50 mL round-bottom flask, add 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.00 g, 5.05 mmol, 1.0 eq). Suspend the solid in anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL).

  • Nucleophile Addition: Add benzylamine (1.38 mL, 12.6 mmol, 2.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110 °C using an oil bath. Stir for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep orange solution upon complete formation of the Meisenheimer intermediate. If the solution remains cloudy after 2 hours at 110 °C, it indicates incomplete salt dissociation; add 0.1 eq of DIPEA to catalyze dissolution.

  • Reaction Quench: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and quench with distilled water (50 mL).

  • Extraction & Purification: Separate the organic layer. Wash the organic phase with 5% aqueous LiCl (3 × 20 mL) to remove NMP, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 10% to 30% EtOAc in Hexanes).

  • Analytical Validation: Confirm regioselectivity via 1H NMR. The disappearance of the sharp -OCH3 singlet (typically around δ 4.0 ppm) and the presence of the benzyl protons confirm successful C2 substitution.

Workflow Step1 1. Substrate Activation Weigh HCl salt & suspend in NMP Step2 2. Nucleophile Introduction Add Amine (2.5 eq) dropwise Step1->Step2 Step3 3. Thermal Processing Heat to 110 °C for 12-16 h Step2->Step3 Step4 4. Reaction Quench Cool to RT, aqueous extraction Step3->Step4 Step5 5. Analytical Validation Verify via LC-MS & 1H NMR Step4->Step5

Step-by-step experimental workflow for the amination of the pyridine substrate.

Protocol B: Base-Promoted Thiolation at C3 (Displacement of Fluorine)

This protocol utilizes a soft nucleophile to selectively displace the C3-fluorine atom while preserving the C2-methoxy group.

Step-by-Step Methodology:

  • Free-Base Generation: Suspend 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.00 g, 5.05 mmol, 1.0 eq) in anhydrous THF (15 mL) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (0.88 mL, 5.05 mmol, 1.0 eq) dropwise. Stir for 15 minutes to fully neutralize the hydrochloride salt.

  • Nucleophile Addition: Slowly add sodium methanethiolate (0.42 g, 6.06 mmol, 1.2 eq) in portions.

    • Self-Validation Checkpoint: The displacement of fluorine by a thiolate is highly exothermic. A rapid spike in internal temperature (from 0 °C to ~10-15 °C) upon addition confirms active nucleophilic attack. If no exotherm is observed, the thiolate may have oxidized to the disulfide; verify reagent integrity.

  • Reaction Progression: Allow the reaction to warm to room temperature naturally and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with Dichloromethane (3 × 20 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate.

  • Analytical Validation: Confirm regioselectivity via 19F and 1H NMR. The complete disappearance of the fluorine signal in 19F NMR, combined with the retention of the -OCH3 singlet in 1H NMR, validates selective C3 substitution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46738734, 5-Chloro-3-fluoro-2-methoxypyridine." PubChem, [Link].

  • Sandford, G. et al. "Selective Fluorination Strategies and Reactivity of Fluoropyridines." Durham E-Theses, Durham University, [Link].

Application

Application Notes: Catalytic Hydrogenation Protocols for 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the catalytic hydrogenation of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride, a key heterocyclic intermediate in pharmaceutical and agrochemical re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the catalytic hydrogenation of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The primary challenge in the reduction of this substrate lies in achieving chemoselectivity between the hydrogenation of the pyridine ring and the hydrogenolysis of the carbon-chlorine bond. This document details two distinct protocols designed to selectively target two different products: the fully saturated and dechlorinated 3-fluoro-2-methoxypiperidine, and the selectively ring-reduced 5-Chloro-3-fluoro-2-methoxypiperidine. We explore the underlying mechanistic principles, the rationale for catalyst and solvent selection, and provide detailed, step-by-step experimental procedures and safety protocols for operating high-pressure hydrogenation reactors.

Mechanistic Considerations and Strategic Choices

The catalytic hydrogenation of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride presents two competing reaction pathways. The choice of catalyst and reaction conditions is paramount in directing the reaction toward the desired product.

  • Pyridine Ring Hydrogenation: The aromatic pyridine ring is relatively stable and requires a potent catalytic system to achieve saturation to the corresponding piperidine.[1] The reaction proceeds via the addition of three equivalents of hydrogen. The starting material, being a hydrochloride salt, is advantageous as protonation of the ring nitrogen mitigates its Lewis basicity, which would otherwise poison the catalyst surface.[1][2][3]

  • C-Cl Bond Hydrogenolysis (Dechlorination): The carbon-chlorine bond is susceptible to cleavage under hydrogenation conditions, particularly with palladium-based catalysts.[3][4] This reaction, known as hydrodechlorination, replaces the chlorine atom with hydrogen.

The C-F and C-O (methoxy) bonds are significantly more stable and are not expected to undergo hydrogenolysis under the conditions described.

sub 5-Chloro-3-fluoro-2-methoxypyridine HCl prod1 Product A: 3-Fluoro-2-methoxypiperidine sub:e->prod1:w Pathway A H₂, Pd/C, MeOH (Hydrogenation & Dechlorination) prod2 Product B: 5-Chloro-3-fluoro-2-methoxypiperidine sub:e->prod2:w Pathway B H₂, PtO₂, Acetic Acid (Selective Ring Hydrogenation)

Figure 1: Competing reaction pathways in the hydrogenation of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

Catalyst Selection Rationale
  • For Complete Reduction and Dechlorination (Pathway A): Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at catalyzing both the hydrogenation of aromatic rings and the hydrogenolysis of aryl chlorides.[1][3] This makes it ideal for the one-pot synthesis of 3-fluoro-2-methoxypiperidine.

  • For Selective Ring Hydrogenation (Pathway B): To preserve the C-Cl bond, a catalyst with high activity for arene hydrogenation but lower propensity for dehalogenation is required. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a superior choice for this transformation.[2][5] While platinum can catalyze dehalogenation, it is generally less aggressive than palladium under controlled conditions. The use of an acidic solvent like glacial acetic acid further enhances the rate of pyridine ring reduction.[2][5]

Experimental Protocols

Safety Preamble: All hydrogenation reactions must be conducted in a certified chemical fume hood, behind a blast shield, and away from flammable materials.[6][7][8] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and fire-resistant gloves.[9] High-pressure reactors must be inspected for damage before each use and should never be heated with an open flame.[6][10]

Protocol A: Synthesis of 3-Fluoro-2-methoxypiperidine (Dechlorination)

This protocol is designed for the complete reduction of the pyridine ring and removal of the chloro substituent.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet), 5 mol% Pd

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N), 1.1 eq

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Celite® for filtration

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

Procedure:

  • Reactor Charging: To a clean, dry high-pressure reactor vessel, add 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. The base is added to neutralize the hydrochloride salt and the HCl that will be generated during the dechlorination step.[3]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (5 mol% Pd loading). Caution: Pd/C can be pyrophoric, especially when dry. Always handle it wet and under an inert atmosphere.[8][9]

  • System Assembly & Purging: Securely seal the reactor. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to 100 psi (approx. 7 bar). Begin vigorous stirring and maintain the reaction at 40-50°C.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 8-16 hours.

  • Shutdown and Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen into the fume hood exhaust. Purge the system 3-5 times with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst remains pyrophoric and must be kept wet and disposed of in a designated waste container.[6] Rinse the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation or column chromatography to yield pure 3-fluoro-2-methoxypiperidine.

Protocol B: Synthesis of 5-Chloro-3-fluoro-2-methoxypiperidine (Selective)

This protocol targets the selective reduction of the pyridine ring while retaining the chloro substituent.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 eq)

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst), 5 mol%

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

Procedure:

  • Reactor Charging: To a suitable high-pressure reactor vessel, add 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate). Acetic acid serves to enhance the activity of the platinum catalyst for pyridine reduction.[2][5]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • System Assembly & Purging: Securely seal the reactor. Purge the vessel 3-5 times with nitrogen, followed by 2-3 purges with hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 500-800 psi (35-55 bar). Begin vigorous stirring and maintain the reaction at room temperature. The use of higher pressure is often necessary for pyridine ring hydrogenation with platinum catalysts.[2][5]

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Shutdown and Work-up: After the reaction time, cool the reactor (if necessary) and carefully vent the hydrogen. Purge the system with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the acidic solution through Celite® to remove the catalyst. Wash the filter cake with a small amount of acetic acid.

  • Neutralization & Extraction: Carefully pour the filtrate into a flask containing a chilled, saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Remove the solvent under reduced pressure to obtain the crude 5-Chloro-3-fluoro-2-methoxypiperidine, which can be further purified if necessary.

Data Summary and Comparison

ParameterProtocol AProtocol B
Target Product 3-Fluoro-2-methoxypiperidine5-Chloro-3-fluoro-2-methoxypiperidine
Key Transformation Hydrogenation & DechlorinationSelective Ring Hydrogenation
Catalyst 10% Pd/CPtO₂ (Adams' Catalyst)
Catalyst Loading 5 mol% Pd5 mol%
Solvent MethanolGlacial Acetic Acid
Additive Triethylamine (1.1 eq)None
H₂ Pressure ~100 psi (7 bar)500-800 psi (35-55 bar)
Temperature 40-50°CRoom Temperature
Typical Reaction Time 8-16 hours12-24 hours
Key Consideration Ensures complete dechlorination.Minimizes dechlorination, requires higher pressure.

General Hydrogenation Workflow and Safety

The following workflow outlines the critical steps for safely performing a high-pressure catalytic hydrogenation reaction.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Inspect & Assemble High-Pressure Reactor prep2 Charge Substrate & Solvent prep1->prep2 prep3 Purge with N₂ (3-5x) to Remove Air prep2->prep3 prep4 Add Catalyst (Under Inert Gas) prep3->prep4 react1 Seal Reactor & Torque Bolts prep4->react1 react2 Leak Test with N₂ react1->react2 react3 Purge with H₂ (2-3x) react2->react3 react4 Pressurize with H₂ to Target Pressure react3->react4 react5 Begin Stirring/Heating Monitor H₂ Uptake react4->react5 work1 Cool Reactor to RT react5->work1 work2 Vent Excess H₂ Safely work1->work2 work3 Purge with N₂ (3-5x) work2->work3 work4 Filter Catalyst (Keep Wet!) work3->work4 work5 Product Isolation (Extraction/Distillation) work4->work5

Figure 2: General workflow for high-pressure catalytic hydrogenation.

Critical Safety Considerations:

  • Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Nickel are pyrophoric and can ignite flammable solvents upon contact with air.[6][8] They must be handled under an inert atmosphere (N₂ or Argon) and should never be allowed to dry out after use. Filtration should be done carefully, and the filter cake should be quenched with water before disposal.[9]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations must be performed in a well-ventilated fume hood.[7] Ensure all connections are secure and perform a leak test with an inert gas before introducing hydrogen.[10]

  • Pressure Vessels: Only use reactors rated for the intended pressure and temperature. Never exceed the manufacturer's limits.[10] Always place a blast shield between the reactor and personnel.[7][9]

Conclusion

The catalytic hydrogenation of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride can be effectively controlled to yield either the fully saturated, dechlorinated piperidine or the selectively ring-reduced product. The outcome is dictated primarily by the choice of catalyst, with Pd/C favoring complete reduction and PtO₂ enabling the preservation of the chloro-substituent. By carefully following the detailed protocols and adhering to stringent safety measures, researchers can reliably synthesize these valuable building blocks for applications in drug discovery and development.

References

  • Benchchem. Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4051-4054.
  • Benchchem. An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine.
  • Benchchem.
  • Baker, R. H. (1951). The Catalytic Hydrogenation of Pyridine at High Pressures. Georgia Institute of Technology.
  • Benchchem.
  • Rahaim, R. J., & Maleczka, R. E. (2011). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 52(28), 3582-3585.
  • Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.
  • Google Patents.
  • Nanjing Hjchem.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Flogeland, P., & Undheim, K. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(10), 844-848.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 17-22.
  • University of Pittsburgh Environmental Health and Safety. (2012).
  • The Sarpong Group. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 17-22.

Sources

Method

Application Note: Handling, Storage, and Preparation Guidelines for 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Executive Summary & Chemical Identity 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a highly versatile, halogenated heterocyclic building block extensively utilized in pharmaceutical and agrochemical development[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a highly versatile, halogenated heterocyclic building block extensively utilized in pharmaceutical and agrochemical development[1]. The core pyridine ring is functionalized with a methoxy group (electron-donating), a fluorine atom (modulating lipophilicity and metabolic stability), and a chlorine atom (serving as an electrophilic handle for cross-coupling).

While the free base form of this compound undergoes a phase transition near room temperature (melting point 29–33°C), making it difficult to handle consistently, the hydrochloride (HCl) salt remains a stable, free-flowing crystalline solid. This guide provides authoritative protocols for the storage, handling, and free-basing of the HCl salt to ensure optimal performance in downstream synthetic applications.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters for both the free base and the hydrochloride salt to aid in stoichiometric calculations and phase-behavior predictions.

PropertyFree BaseHydrochloride Salt
CAS Number 886374-01-2[2]1704064-96-9[3]
Molecular Formula C₆H₅ClFNOC₆H₆Cl₂FNO
Molecular Weight 161.56 g/mol 198.02 g/mol
Appearance Colorless to off-white (Solid <29°C, Liquid >33°C)White to off-white crystalline solid
Predicted pKa -1.31 ± 0.20N/A
Monoisotopic Mass 161.00436 Da[4]N/A

Storage & Stability Guidelines

Causality of Storage Conditions: As an amine hydrochloride salt, 5-chloro-3-fluoro-2-methoxypyridine hydrochloride is inherently hygroscopic. Exposure to atmospheric moisture can lead to partial hydrolysis and the subsequent release of corrosive hydrogen chloride (HCl) gas.

  • Long-Term Storage: Store at 2–8°C in a tightly sealed, light-resistant container.

  • Atmosphere: Maintain under an inert atmosphere (Nitrogen or Argon).

  • Desiccation: Co-store with a desiccant (e.g., silica gel or Drierite) to scavenge any ambient moisture introduced during container opening.

Safety & Handling Protocols

Causality of Hazards: The halogenated nature of the pyridine ring, combined with the acidic nature of the HCl salt, makes this compound an irritant to mucosal membranes and skin. According to its GHS classification, the compound triggers hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified fume hood or a localized exhaust ventilation system. For bulk transfers, a glovebox is recommended to prevent moisture ingress and inhalation exposure.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), tightly fitting safety goggles, and a standard laboratory coat.

Preparation Protocol: Free-Basing for Transition-Metal Catalysis

When utilizing 5-chloro-3-fluoro-2-methoxypyridine hydrochloride in downstream synthesis—particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations[1]—it is strictly required to convert the hydrochloride salt back to its free base form prior to the reaction.

Mechanistic Causality: Introducing stoichiometric amounts of hydrochloride into a palladium-catalyzed system will protonate the electron-rich phosphine ligands, rendering them incapable of coordinating with the palladium center. Furthermore, excess chloride ions can shift the equilibrium of the catalytic cycle, favoring the formation of inactive, off-cycle palladate species.

Step-by-Step Methodology: Biphasic Free-Basing

This protocol is designed as a self-validating system to ensure complete neutralization without degrading the sensitive functional groups.

  • Reaction Setup: Suspend 5-chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 equivalent) in dichloromethane (DCM) using a ratio of 10 mL solvent per gram of substrate. Perform this step in a separatory funnel or a vigorously stirred round-bottom flask.

    • Causality: DCM is an excellent solvent for halogenated pyridines and is entirely immiscible with water, making the subsequent biphasic extraction highly efficient.

  • Mild Neutralization: Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a mild base. Using a stronger base like NaOH risks initiating unwanted nucleophilic aromatic substitution (SₙAr) at the highly activated fluorinated or chlorinated positions.

  • Phase Separation: Stir or shake the biphasic mixture vigorously for 10–15 minutes to ensure complete mass transfer. Allow the layers to separate completely. The free base will partition into the lower organic (DCM) layer.

  • System Validation (Critical Step): Extract a small aliquot of the upper aqueous layer and test the pH. A stable pH of 7.5–8.0 validates that the neutralization of the HCl salt is 100% complete. If the pH is acidic, add additional NaHCO₃ and repeat the separation.

  • Extraction & Drying: Drain the lower organic layer. Extract the remaining aqueous layer once more with a half-volume of DCM to ensure quantitative recovery. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration & Monitoring: Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Causality: Keep the water bath temperature strictly below 30°C. Because the free base has a low melting point (29–33°C), excessive heat under a vacuum can lead to product loss via volatilization.

  • Final Validation: Analyze the resulting oil/low-melting solid via LC-MS. The presence of the [M+H]+ adduct at m/z 162.01[4] confirms the structural integrity of the prepared free base.

Visualization: Preparation & Application Workflow

The following diagram illustrates the logical workflow from the storage of the stable HCl salt through the self-validating free-basing protocol, culminating in downstream cross-coupling applications.

ProtocolWorkflow Salt 5-Chloro-3-fluoro-2-methoxypyridine HCl (Solid Storage) Suspend Suspend in DCM (Inert Atmosphere) Salt->Suspend Transfer Neutralize Add Sat. aq. NaHCO3 (Mild Neutralization) Suspend->Neutralize Biphasic Setup Validate Validate Aqueous pH > 7.5 (Self-Validating Step) Neutralize->Validate pH Check Extract Extract Organic Phase (Contains Free Base) Validate->Extract Phase Separation Waste Aqueous Waste (Discard) Validate->Waste Byproduct Apply Pd-Catalyzed Cross-Coupling (Downstream Synthesis) Extract->Apply Electrophile Input

Caption: Step-by-step workflow for the handling, free-basing, and downstream application of the HCl salt.

References

  • Source: aifchem.
  • Source: aifchem.
  • Source: chemicalbook.
  • Title: 5-chloro-3-fluoro-2-methoxypyridine (C6H5ClFNO)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

Welcome to the technical support center for the synthesis of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles.

Troubleshooting Guide: Enhancing Reaction Yield

Low yield is a frequent challenge in multi-step organic synthesis. This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

Issue 1: Low Overall Yield in the Multi-Step Synthesis

You're executing a multi-step synthesis, and the final yield of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is significantly lower than expected.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions at Each Step: Each transformation in a multi-step synthesis (e.g., chlorination, fluorination, methoxylation, salt formation) has a unique set of optimal conditions. A slight deviation in temperature, reaction time, or reagent stoichiometry can have a cascading effect on the overall yield.

    • Our Recommendation: Systematically optimize each step of the synthesis independently before proceeding to the next. Maintain a detailed laboratory notebook to track variations in reaction parameters and their impact on the yield and purity at each stage.

  • Mechanical Losses During Work-up and Purification: Significant amounts of product can be lost during transfers, extractions, and purification steps.

    • Our Recommendation: Minimize the number of transfers between vessels. When performing extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. During chromatography, select the appropriate column size and solvent system to avoid broad elution profiles that can lead to product loss.[1][2]

  • Side Product Formation: Competing reaction pathways can lead to the formation of undesired side products, consuming starting materials and reducing the yield of the target molecule.[1]

    • Our Recommendation: Analyze the crude reaction mixture at each step using techniques like TLC, LC-MS, or GC-MS to identify the presence of major side products.[2] Understanding the structure of these byproducts can provide insights into the competing reactions and help in devising strategies to suppress them, such as adjusting the reaction temperature or the order of reagent addition.[1]

Issue 2: Inefficient Fluorination (Schiemann-type Reaction)

The introduction of the fluorine atom onto the pyridine ring is a critical step, often achieved via a Balz-Schiemann or related reaction, which can be prone to low yields.

Possible Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is the first and crucial step. Incomplete diazotization will result in unreacted starting material.

    • Our Recommendation: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[3] The use of a slight excess of the diazotizing agent can also drive the reaction to completion.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable, and premature decomposition can lead to a variety of byproducts.

    • Our Recommendation: Use the diazonium salt immediately in the subsequent fluorination step without isolation. Maintain a low temperature throughout the process until the thermal decomposition step is initiated.

  • Inefficient Thermal Decomposition: The final step of the Schiemann reaction, the thermal decomposition of the diazonium tetrafluoroborate salt to yield the fluoro-pyridine, requires careful temperature control.

    • Our Recommendation: The decomposition should be carried out at a temperature high enough to induce the desired reaction but low enough to prevent the formation of tar and other degradation products. The optimal temperature should be determined empirically for the specific substrate.

Issue 3: Poor Yield in the Methoxylation Step

The introduction of the methoxy group at the 2-position of the pyridine ring can be challenging due to the electron-deficient nature of the ring.

Possible Causes and Solutions:

  • Insufficiently Strong Base or Nucleophile: The reaction of a 2-halopyridine with a methoxide source typically follows a nucleophilic aromatic substitution mechanism (SNAr). A sufficiently strong base is required to generate the methoxide nucleophile, and the reaction may be slow if the pyridine ring is not sufficiently activated.

    • Our Recommendation: Sodium methoxide is a common and effective reagent for this transformation. Ensure the reagent is fresh and anhydrous. The reaction can be accelerated by using a polar aprotic solvent, such as DMF or DMSO, which can help to solvate the cation and enhance the nucleophilicity of the methoxide anion.[3]

  • Competing Reactions: If other reactive sites are present on the molecule, the methoxide may react at those positions, leading to a mixture of products.

    • Our Recommendation: The regioselectivity of the methoxylation will be dictated by the electronic and steric environment of the pyridine ring. The presence of electron-withdrawing groups can influence the position of nucleophilic attack.[4] Careful analysis of the product mixture is essential to confirm the desired isomer is being formed.

Issue 4: Difficulty in Isolating the Hydrochloride Salt

The final step of precipitating and isolating the hydrochloride salt can sometimes result in an oil or a poorly filterable solid, leading to mechanical losses.

Possible Causes and Solutions:

  • Incorrect Solvent System: The choice of solvent is critical for obtaining a crystalline hydrochloride salt.

    • Our Recommendation: The free base of 5-Chloro-3-fluoro-2-methoxypyridine should be dissolved in a non-polar, anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). A solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) should then be added dropwise with stirring. The hydrochloride salt should precipitate out as a solid. If an oil forms, try cooling the mixture or scratching the inside of the flask to induce crystallization.

  • Presence of Water: Moisture can interfere with the crystallization of the hydrochloride salt.

    • Our Recommendation: Ensure all solvents and glassware are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Experimental Workflow and Data

Proposed Synthetic Pathway

The synthesis of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a multi-step process. A plausible synthetic route, based on established pyridine chemistry, is outlined below.[3]

G Start 2-Amino-3-fluoro-5-chloropyridine Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Diazotization Hydrolysis Hydrolysis (H2O, heat) Diazotization->Hydrolysis Intermediate1 5-Chloro-3-fluoro-2-hydroxypyridine Hydrolysis->Intermediate1 Methoxylation Methoxylation (CH3I, Base, Solvent) Intermediate1->Methoxylation Intermediate2 5-Chloro-3-fluoro-2-methoxypyridine (Free Base) Methoxylation->Intermediate2 Salt_Formation Hydrochloride Salt Formation (HCl in Ether/IPA) Intermediate2->Salt_Formation Final_Product 5-Chloro-3-fluoro-2-methoxypyridine HCl Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

Table 1: Key Reaction Parameters for Optimization
StepKey ReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
Diazotization & HydrolysisNaNO₂, H₂SO₄0 - 5, then heat1 - 360 - 75
MethoxylationCH₃I, K₂CO₃, DMF25 - 504 - 870 - 85
Salt FormationHCl in Ether0 - 250.5 - 1>95

Note: These are starting parameters and may require optimization for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A common and logical starting material is a pre-functionalized pyridine ring, such as 2-amino-5-chloro-3-fluoropyridine. This allows for the conversion of the amino group to a hydroxyl group via diazotization, followed by methoxylation.[3] Starting with a simpler pyridine and introducing all three substituents can lead to issues with regioselectivity and lower overall yields.

Q2: How can I effectively purify the intermediate products?

A2: Purification strategies will depend on the physical properties of the intermediates.

  • Acid-Base Extraction: Pyridine derivatives are basic and can often be purified by acid-base extraction to remove non-basic impurities.[1]

  • Crystallization: If the intermediate is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying pyridine compounds. To mitigate tailing, which can occur due to the basicity of the pyridine nitrogen, a small amount of a base like triethylamine can be added to the eluent.[1]

Q3: My reaction is very exothermic. How can I control it?

A3: Exothermic reactions, particularly during diazotization, can be dangerous and lead to the formation of degradation products. To manage the reaction temperature:

  • Slow Addition of Reagents: Add one of the reactants dropwise over an extended period.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

Q4: What are some common side products to look out for?

A4: The formation of side products is a common cause of low yields.

  • During Diazotization: Incomplete reaction can leave starting material, while premature decomposition of the diazonium salt can lead to a variety of byproducts.

  • During Methoxylation: If the starting material contains other leaving groups, substitution at those positions may occur. Over-methylation of the pyridine nitrogen is also a possibility, though less likely under standard conditions.

  • General Pyridine Chemistry: In many pyridine syntheses, such as the Hantzsch synthesis, self-condensation of reactants or Michael addition can lead to undesired products.[1] While not directly applicable to this specific transformation, it highlights the propensity for side reactions in pyridine chemistry.

Troubleshooting Logic Diagram

G Start Low Yield of Final Product Check_Purity Check Purity of Intermediates (TLC, NMR, LC-MS) Start->Check_Purity Impure Intermediates Impure? Check_Purity->Impure Purify Optimize Purification (Chromatography, Crystallization, Extraction) Impure->Purify Yes Check_Conditions Review Reaction Conditions (Temperature, Time, Reagents) Impure->Check_Conditions No Reoptimize Re-optimize Reaction Conditions (Temperature, Time, Stoichiometry) Purify->Reoptimize Suboptimal Conditions Suboptimal? Check_Conditions->Suboptimal Suboptimal->Reoptimize Yes Side_Products Analyze for Side Products (GC-MS, LC-MS) Suboptimal->Side_Products No Identify_Side_Products Side Products Identified? Side_Products->Identify_Side_Products Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp) Identify_Side_Products->Modify_Conditions Yes Check_Workup Review Work-up Procedure Identify_Side_Products->Check_Workup No Modify_Conditions->Reoptimize Losses Potential for Mechanical Losses? Check_Workup->Losses Losses->Start No, Re-evaluate Refine_Workup Refine Work-up Technique (Minimize transfers, back-extract) Losses->Refine_Workup Yes Refine_Workup->Reoptimize

Caption: A troubleshooting decision tree for addressing low reaction yield.

References

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct. Available at: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Comins, D. L., & O'Connor, S. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3351–3378. Available at: [Link]

Sources

Optimization

Troubleshooting poor solubility of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride in aqueous media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues and enhance your experimental success.

Introduction to Solubility Challenges

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a substituted pyridine derivative. As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form due to the protonation of the basic pyridine nitrogen.[1] However, factors such as the presence of hydrophobic functional groups (chloro, fluoro, and methoxy groups), solution pH, temperature, and the presence of other ions can significantly impact its dissolution. This guide will walk you through a systematic approach to identify and overcome these solubility hurdles.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

Poor solubility can manifest as a hazy solution, visible particulates, or lower than expected concentrations in your assays. This section provides a logical workflow to diagnose and resolve these issues.

Diagram: Troubleshooting Workflow for Poor Solubility

Troubleshooting Workflow start Start: Poor Solubility Observed ph_optimization Step 1: pH Optimization start->ph_optimization co_solvent Step 2: Co-solvent Addition ph_optimization->co_solvent If solubility is still insufficient temperature Step 3: Temperature Adjustment co_solvent->temperature If precipitation occurs or solubility is limited success Success: Compound Dissolved temperature->success If successful further_strategies Further Strategies temperature->further_strategies If issues persist

Caption: A step-by-step workflow for troubleshooting poor solubility of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride not dissolving in water, even though it's a salt?

A1: While hydrochloride salts are generally more water-soluble than their free base counterparts, several factors can still limit solubility.[1] The substituted pyridine ring in 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride has hydrophobic chloro, fluoro, and methoxy groups which can reduce its affinity for water. Additionally, the pH of your aqueous medium is critical. If the pH is not sufficiently acidic, the hydrochloride salt can convert to its less soluble free base form.

Q2: What is the first thing I should try if I observe poor solubility?

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can be an effective method to increase the solubility of many solid compounds.[3][4] An increase in temperature provides the energy needed to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily.[4] However, it is crucial to ensure that your compound is stable at elevated temperatures. It is recommended to perform a preliminary stability test by heating a small sample and observing for any changes in color or the appearance of degradation products. For many organic solids, solubility increases exponentially with temperature.[5]

Q4: What are co-solvents, and when should I consider using them?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[2][] They work by reducing the overall polarity of the solvent system.[] If pH adjustment and gentle heating are insufficient, or if you need to achieve a very high concentration, co-solvents are a logical next step. Common co-solvents for pharmaceutical applications include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), such as PEG 400

  • Dimethyl sulfoxide (DMSO)[][7]

It is important to start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it as needed, as high concentrations of organic solvents may not be compatible with your experimental system.

Q5: I'm seeing precipitation after initially dissolving the compound. What's happening?

A5: This phenomenon, known as "crashing out," can occur for a few reasons:

  • pH Shift: A change in the pH of your stock solution when added to a buffered experimental medium can cause the compound to convert to its less soluble form.

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable and will tend to precipitate over time.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of your hydrochloride salt.[8][9]

To troubleshoot this, re-verify the pH of your final solution and consider using a buffer with a different counter-ion if the common ion effect is suspected.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for dissolving 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

  • A series of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., 3, 4, 5, 6, 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer.

  • Vortex vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method.

Data Presentation:

pHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
3.0
4.0
5.0
6.0
7.4
Protocol 2: Co-solvent Screening for Enhanced Solubility

Objective: To identify an effective co-solvent and its optimal concentration to dissolve 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

  • Aqueous buffer at the optimal pH determined in Protocol 1

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • Analytical equipment for quantification

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v of each co-solvent).

  • Prepare saturated solutions by adding an excess of the compound to each co-solvent/buffer mixture.

  • Follow steps 2-5 from Protocol 1 to determine the solubility in each condition.

Data Presentation:

Co-solvent System (v/v)Solubility (mg/mL)Fold Increase (vs. Aqueous Buffer)
Aqueous Buffer (Control)-
5% Ethanol
10% Ethanol
5% Propylene Glycol
10% Propylene Glycol
5% PEG 400
10% PEG 400
5% DMSO
10% DMSO

Further Strategies for Highly Insoluble Compounds

If the above methods do not yield the desired solubility, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development and include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent water solubility.[2][10]

  • Salt Screening: While you are using a hydrochloride salt, it is possible that other salt forms (e.g., mesylate, tosylate) may have more favorable solubility properties.[11][12]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance solubility.[13]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.[11][13]

Diagram: Chemical Principle of pH-Dependent Solubility

pH-Dependent Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated R-Py-H⁺ Cl⁻ (Protonated, Soluble Salt Form) FreeBase R-Py + H₂O (Free Base, Poorly Soluble) Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺

Caption: The equilibrium between the more soluble protonated form and the less soluble free base form of a pyridine derivative is dictated by pH.

References

  • Grokipedia. Hydrochloride.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Sigma-Aldrich. Improving API Solubility.
  • Ascent. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Bioprocess Online. How To Improve API Solubility By Salt And Cocrystal Formation.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions.
  • Pharmaceutical Technology. Salt Selection in Drug Development.
  • ElectronicsAndBooks. Salt formation to improve drug solubility.
  • Pharma Excipients. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility.
  • Study.com. Determining How Temperature Effects the Dissolving Process | Chemistry.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride in synthetic workflows.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride in synthetic workflows. Halogenated methoxypyridine salts are highly sensitive to thermal stress, often leading to unexpected reaction failures or complex purification profiles. This document provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure structural integrity during your experiments.

Part 1: Mechanistic Insights (The "Why")

Understanding the causality behind the degradation of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride is critical for designing robust reaction conditions. When subjected to thermal stress (typically >60°C), this compound undergoes two primary degradation pathways:

  • Thermal Demethylation (Ether Cleavage): The most destructive pathway is the conversion of the methoxypyridine to its corresponding 2-pyridone (lactam) [1]. In the hydrochloride salt form, the protonated pyridine nitrogen acts as a powerful electron-withdrawing group, highly activating the adjacent O -methyl bond. At elevated temperatures, the chloride counterion—normally a poor nucleophile—gains sufficient kinetic energy to execute an SN​2 attack on the methyl group. This expels methyl chloride gas and yields 5-chloro-3-fluoro-2-pyridone.

  • Thermal Dissociation: The salt can reversibly dissociate into the free base and HCl gas[2]. If heated under a vacuum or a strong inert gas sweep, the HCl gas is permanently removed, altering the stoichiometry of your reaction and potentially causing unexpected pH shifts.

Pathway cluster_0 Pathway A: Thermal Demethylation cluster_1 Pathway B: Dissociation SM 5-Chloro-3-fluoro- 2-methoxypyridine HCl Pyridone 5-Chloro-3-fluoro- 2-pyridone SM->Pyridone Heat (>60°C) SN2 by Cl- MeCl Methyl Chloride (Gas) SM->MeCl Byproduct FreeBase Free Base (Active Species) SM->FreeBase Vacuum / Heat HCl HCl (Gas) SM->HCl Byproduct

Fig 1: Competing thermal degradation pathways of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride.

Part 2: Troubleshooting & FAQs

Q: I am observing a major byproduct with an[M-14] mass in my LC-MS after refluxing the hydrochloride salt. What is this, and how do I prevent it? A: The [M-14] peak corresponds to a mass loss of 14 Da (loss of CH2​ ), which is the classic signature of thermal demethylation yielding 5-chloro-3-fluoro-2-pyridone [3]. To prevent this, you must neutralize the hydrochloride salt before applying heat. By adding a non-nucleophilic base to generate the free base in situ, you remove the proton from the pyridine nitrogen. Without this protonation, the methoxy group is no longer activated for SN​2 cleavage, rendering the free base significantly more thermally stable.

Q: Which solvents accelerate the thermal degradation of this compound? A: Polar aprotic solvents with high boiling points (e.g., DMF, DMSO, NMP) severely accelerate degradation if the salt is heated without an exogenous base. These solvents stabilize the transition state of the SN​2 demethylation. If heating is required, non-polar or moderately polar solvents (e.g., Toluene, THF) are preferred, provided the compound is free-based first.

Q: Can I dry 5-chloro-3-fluoro-2-methoxypyridine hydrochloride in a standard laboratory drying oven? A: No. Standard oven drying (typically 60°C–80°C) will induce both HCl loss and partial demethylation, leaving you with a contaminated, sticky residue. You must use a vacuum desiccator at ambient temperature or a vacuum oven set strictly below 40°C.

Workflow Start Assess Reaction Temperature Cond1 Temp < 40°C Start->Cond1 Cond2 Temp > 60°C Start->Cond2 Act1 Proceed with HCl Salt Monitor pH Cond1->Act1 Act2 Pre-treat with DIPEA/K2CO3 (Neutralize HCl) Cond2->Act2 Result Generate Free Base In Situ Prevent Demethylation Act2->Result

Fig 2: Decision matrix for handling the hydrochloride salt based on reaction temperature.

Part 3: Quantitative Degradation Risk Matrix

To assist in experimental design, the following table summarizes the expected degradation outcomes of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride under various standard conditions.

TemperatureSolventBase AdditivePrimary Degradation RiskExpected Pyridone Yield
25°C THFNoneLow< 1%
80°C TolueneNoneHCl Loss / Demethylation15 - 30%
80°C DMFNoneRapid Demethylation> 50%
80°C TolueneDIPEA (1.5 eq)None (Free Base formed)< 1%
100°C (Vac) None (Neat)NoneHCl Loss (Sublimation)N/A (Loss of Mass)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, utilize the following self-validating protocol when utilizing this compound in high-temperature cross-coupling or substitution reactions.

Protocol: In Situ Free-Basing for High-Temperature Reactions

Objective: Convert the thermally sensitive hydrochloride salt to the stable free base prior to thermal exposure, preventing 2-pyridone formation.

  • Suspension: Suspend 1.0 equivalent of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride in an anhydrous, non-nucleophilic solvent (e.g., Toluene or THF) at 0–5°C under an inert atmosphere ( N2​ or Argon).

  • Neutralization: Dropwise, add 1.2 to 1.5 equivalents of a sterically hindered organic base (e.g., N,N -Diisopropylethylamine [DIPEA]) or a mild inorganic base (e.g., anhydrous K2​CO3​ ).

  • Incubation: Stir the mixture for 15–30 minutes at room temperature to ensure complete deprotonation.

    • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. The newly formed free base will elute with a significantly higher Rf​ value than the baseline-retained hydrochloride salt. Do not proceed to heating until the baseline spot is consumed.

  • Reaction Execution: Add the remaining reagents (e.g., catalysts, ligands, coupling partners) and proceed with heating to the target temperature.

  • Post-Reaction Validation: Monitor the reaction via LC-MS. The absence of the[M-14] peak confirms the successful prevention of thermal demethylation.

References

  • Thermally Induced Rearrangement of 2-Alkoxypyridines to N-Alkylpyridones ResearchGate / Advances in Heterocyclic Chemistry URL
  • Is it possible to boil off HCl from pyridinium chloride salts?
  • Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)
Optimization

Technical Support Center: Optimizing Catalyst Load for 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride Coupling

Welcome to the Advanced Cross-Coupling Support Center. Coupling 5-chloro-3-fluoro-2-methoxypyridine hydrochloride presents a dual challenge for researchers: the inherent sluggishness of deactivated heteroaryl chlorides t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Support Center. Coupling 5-chloro-3-fluoro-2-methoxypyridine hydrochloride presents a dual challenge for researchers: the inherent sluggishness of deactivated heteroaryl chlorides toward oxidative addition, and the stoichiometric disruption caused by the hydrochloride salt.

This guide provides causality-driven troubleshooting, optimized protocols, and empirical data to help you achieve sub-1 mol% catalyst loadings in your Suzuki-Miyaura or Buchwald-Hartwig workflows.

Part 1: Troubleshooting the Hydrochloride Salt & Stoichiometry

Q1: My coupling reaction stalls at <20% conversion unless I use >5 mol% Pd. I am using the hydrochloride salt of 5-chloro-3-fluoro-2-methoxypyridine. What is causing this catalyst death?

A1: The failure is a stoichiometric issue, not a catalytic one. The hydrochloride salt introduces one equivalent of HCl into your reaction mixture. In cross-coupling reactions, inorganic bases (e.g., K3PO4, K2CO3) are strictly required to form the nucleophilic "ate" complex with the boronic acid, which enables the transmetalation step[1].

If your base is consumed by the HCl, transmetalation becomes the rate-limiting step. The accumulated L-Pd(II)(Ar)(Cl) intermediate eventually degrades into inactive Pd black. Furthermore, acidic conditions can protonate electron-rich phosphine ligands, preventing the formation of the active L-Pd(0) species[2].

  • The Fix: You must add exactly 1.0 extra equivalent of an inorganic base to neutralize the salt before the catalyst is activated, or pre-treat the substrate to isolate the free base.

Q2: Can I just use the free base of 5-chloro-3-fluoro-2-methoxypyridine to avoid the salt issue entirely?

A2: Yes, converting the hydrochloride salt to the free base prior to the reaction is a highly effective strategy. Pre-isolation of the free base completely removes the acidic proton from the reaction environment, ensuring that the stoichiometry of the cross-coupling base is strictly dedicated to the transmetalation step. This often allows for a further reduction in catalyst loading down to 0.01 mol%[3].

Part 2: Overcoming Electronic Deactivation

Q3: Even after neutralizing the salt, my standard Pd(PPh3)4 catalyst gives poor yields. How do I optimize the catalyst load for this specific substrate?

A3: 5-Chloro-3-fluoro-2-methoxypyridine is a deactivated electrophile. The methoxy group at position 2 is a strong π -donor (+M effect). It pushes electron density into the pyridine ring via resonance, specifically increasing electron density at the para position (C5). This strengthens the C5-Cl bond and raises the activation energy for oxidative addition[1]. Triarylphosphines (like PPh3) are not electron-rich enough to push the Pd(0) center to insert into this strong bond.

  • The Fix: Switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos[4]. To achieve ultra-low catalyst loadings (0.01–0.5 mol%), utilize 3rd or 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G3)[5][6]. These precatalysts undergo rapid, base-mediated activation at room temperature to form a highly active, mono-ligated Pd(0) species without the need for external reducing agents, preventing off-cycle Pd(I) dimer formation[2].

Quantitative Catalyst Comparison

The following table summarizes the expected performance of various catalyst systems when coupling deactivated heteroaryl chlorides like 5-chloro-3-fluoro-2-methoxypyridine.

Catalyst SystemLigand TypeBaseTemp (°C)Catalyst Loading (mol%)Yield (%)Turnover Number (TON)
Pd(PPh3)4 TriarylphosphineNa2CO31005.0< 20< 4
Pd(dppf)Cl2 BidentateK3PO4902.04522.5
Pd(OAc)2 / XPhos DialkylbiarylK3PO4801.08282
XPhos Pd G3 DialkylbiarylK3PO4400.5> 95> 190
XPhos Pd G4 DialkylbiarylK3PO4400.05> 95> 1900

Part 3: Visualizing the Optimization Logic

Workflow A 5-Cl-3-F-2-OMe-Pyridine HCl (Substrate) B In-Situ Neutralization (+1.05 equiv K3PO4) A->B Prevents ligand protonation C Precatalyst Activation (XPhos Pd G3) B->C Base activates G3 precatalyst D Oxidative Addition (C-Cl Cleavage) C->D Mono-ligated Pd(0) generated E Transmetalation & Reductive Elimination D->E Rate-limiting step overcome F Coupled Product (High TON) E->F Catalyst regenerated

Logical workflow for optimizing catalyst load by addressing salt neutralization.

Part 4: Self-Validating Experimental Protocol

To achieve sub-1 mol% loading, the exclusion of oxygen and strict stoichiometric control are critical. This protocol includes built-in validation checks to ensure the system is primed for high turnover.

Optimized Suzuki-Miyaura Workflow (0.5 mol% Pd Loading)

Step 1: Salt Neutralization & Reagent Preparation

  • In a rigorously dried Schlenk flask, add 5-chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 equiv) and the desired boronic acid/ester (1.1 equiv).

  • Add anhydrous K3PO4 (3.0 equiv).

    • Causality Check: 1.0 equiv is consumed immediately to neutralize the HCl salt; the remaining 2.0 equiv are required to form the reactive boronate ate-complex for transmetalation[1].

  • Suspend the mixture in a degassed solvent system (e.g., THF/Water 5:1 or 1,4-Dioxane/Water)[7].

    • Validation Check: Extract a 10 µL aliquot of the aqueous phase and verify the pH is >10. This confirms complete neutralization of the hydrochloride salt.

Step 2: Precatalyst Addition & Activation 4. Under a positive flow of nitrogen, add XPhos Pd G3 (0.5 mol%)[6]. 5. Validation Check: Observe the reaction color. The G3 precatalyst should dissolve and rapidly transition from a pale yellow/green to a distinct reddish/brown hue. This visual shift indicates the base-mediated deprotonation of the carbazole leaving group and the successful generation of the active, mono-ligated L-Pd(0) species[2].

Step 3: Coupling & Monitoring 6. Heat the reaction gently to 40–60 °C. (Avoid excessive heating to prevent protodeboronation of the nucleophile). 7. Monitor via HPLC or GC-MS. The reaction should reach >95% conversion within 2–4 hours.

CatalyticCycle Pd0 Active L-Pd(0) (From G3 Precatalyst) OxAdd Oxidative Addition (Requires XPhos) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Cl) OxAdd->PdII_Ar Transmet Transmetalation (Requires Base) PdII_Ar->Transmet Base needed Failure Catalyst Death (Pd Black) Due to HCl Salt PdII_Ar->Failure If base depleted by HCl PdII_Ar_Nu L-Pd(II)(Ar)(Nu) Transmet->PdII_Ar_Nu RedElim Reductive Elimination PdII_Ar_Nu->RedElim RedElim->Pd0 Turnover Product Coupled Product RedElim->Product

Cross-coupling catalytic cycle highlighting failure points caused by the HCl salt.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and scale-up of halogenated methoxypyridines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and scale-up of halogenated methoxypyridines. The synthesis of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704064-96-9) presents unique regioselectivity and stability challenges[1].

This guide is designed to move beyond basic recipes. By explaining the mechanistic causality behind each step and providing self-validating protocols, this resource will help you eliminate side reactions, control regioselectivity, and ensure high-purity yields during nucleophilic aromatic substitution (SNAr) and subsequent salt formation.

Part 1: SNAr Reaction – Controlling Regioselectivity & Impurities

The core synthesis relies on the SNAr reaction of 5-chloro-2,3-difluoropyridine with sodium methoxide to yield the free base 5-chloro-3-fluoro-2-methoxypyridine[2].

Q: Why am I seeing a high percentage of the 2,3-dimethoxypyridine impurity? A (Causality): This is an over-reaction impurity. The fluorine at the C3 position remains highly activated by the electron-withdrawing effects of the pyridine nitrogen and the C5 chlorine. If you use an excess of sodium methoxide (>1.05 equivalents) or allow the reaction temperature to exceed 5°C, the SNAr reaction will proceed a second time, displacing the C3 fluorine to form 5-chloro-2,3-dimethoxypyridine.

Q: How do I minimize the formation of the 3-methoxy regioisomer (5-chloro-2-fluoro-3-methoxypyridine)? A (Causality): Regioselectivity in polyfluoropyridines is governed by the relative stabilization of the Meisenheimer intermediate[3]. The C2 position is kinetically favored because it is more electrophilic due to the strong inductive effect of the adjacent nitrogen atom[4]. However, thermodynamic control (higher temperatures or extended reaction times) can erode this selectivity, leading to attack at C3. Strict kinetic control at 0°C is mandatory to favor the C2-methoxy target.

Q: What causes the appearance of the pyridone impurity (5-chloro-3-fluoro-2-hydroxypyridine)? A (Causality): Adventitious water in your solvent or sodium methoxide reagent reacts to form sodium hydroxide. Hydroxide is a strong, small nucleophile that easily displaces the C2 fluorine (or hydrolyzes the newly formed methoxy group), yielding the highly stable pyridone.

SNAr_Pathway SM 5-Chloro-2,3-difluoropyridine (Starting Material) Product 5-Chloro-3-fluoro-2-methoxypyridine (Target Product) SM->Product NaOMe, 0°C (Kinetic Control) Imp1 5-Chloro-2-fluoro-3-methoxypyridine (Regioisomer Impurity) SM->Imp1 NaOMe (C3 Attack) Imp3 5-Chloro-3-fluoro-2-hydroxypyridine (Hydrolysis Impurity) SM->Imp3 H2O / OH- Imp2 5-Chloro-2,3-dimethoxypyridine (Over-reaction Impurity) Product->Imp2 Excess NaOMe High Temp

Reaction pathway illustrating SNAr regioselectivity and primary impurity formation.

Part 2: Hydrochloride Salt Formation Troubleshooting

Converting the free base to the hydrochloride salt requires precision to avoid degrading the molecule.

Q: Why is my hydrochloride salt discolored or failing elemental analysis? A (Causality): Discoloration and sticky consistencies are usually caused by solvent entrapment within the crystal lattice or the presence of moisture. Purging HCl gas directly into ethereal solvents can cause localized exothermic heating, baking impurities into the precipitating salt.

Q: How do I ensure stoichiometric salt formation without degrading the methoxy group? A (Causality): Acidic ether cleavage is a known risk for methoxypyridines. Excess HCl in the presence of even trace water will cleave the methoxy ether, converting it to a hydroxyl group (pyridone)[5]. Utilizing a strictly anhydrous, pre-titrated HCl solution (such as HCl in dioxane) prevents this degradation pathway.

Troubleshooting_Salt Start Salt Formation Issue Check1 Is the salt discolored/sticky? Start->Check1 Check2 Is the yield low? Start->Check2 Check3 NMR shows missing methoxy? Start->Check3 Sol1 Use anhydrous HCl in Dioxane Avoid aqueous HCl Check1->Sol1 Yes Sol2 Cool to 0°C, add anti-solvent (e.g., MTBE) Check2->Sol2 Yes Sol3 Ether cleavage occurred. Strictly exclude moisture. Check3->Sol3 Yes

Troubleshooting workflow for resolving common issues in hydrochloride salt formation.

Part 3: Quantitative Data & Analytical Standards

To accurately monitor your synthesis, utilize the following quantitative impurity profile. Tracking the Relative Retention Time (RRT) via HPLC is critical for validating the reaction's progress.

Impurity / AnalyteRRT (Relative Retention Time)Acceptable LimitCausality / Origin
5-Chloro-2,3-difluoropyridine 0.85< 0.5%Unreacted starting material
5-Chloro-2-fluoro-3-methoxypyridine 0.92< 1.0%Regioisomer (Thermodynamic product)
5-Chloro-3-fluoro-2-methoxypyridine 1.00> 98.0%Target Product
5-Chloro-2,3-dimethoxypyridine 1.15< 0.5%Over-reaction (Excess NaOMe / High Temp)
5-Chloro-3-fluoro-2-hydroxypyridine 0.65< 0.1%Hydrolysis (Moisture in SNAr or salt formation)

Part 4: Self-Validating Experimental Protocols

These methodologies are designed as closed-loop systems. You do not proceed to the next step until the validation criteria are met.

Protocol A: Highly Selective Synthesis of 5-Chloro-3-fluoro-2-methoxypyridine
  • Setup: Flame-dry a 3-neck round-bottom flask under nitrogen. Add 5-chloro-2,3-difluoropyridine (1.0 eq) in anhydrous THF (10 volumes).

    • Causality: Anhydrous conditions strictly prevent the formation of the pyridone hydrolysis impurity.

  • Cooling: Submerge the flask in an ice-brine bath and cool the internal temperature to exactly 0°C.

    • Causality: Kinetic control is required to favor C2 attack over C3 attack.

  • Addition: Add NaOMe (1.05 eq, 25% wt in MeOH) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below 2°C.

    • Causality: Slow addition prevents localized heating and localized excess NaOMe concentration, which directly causes the 2,3-dimethoxypyridine over-reaction impurity.

  • Validation Check: Stir for 2 hours at 0°C. Remove a 0.1 mL aliquot, quench in 1 mL water, extract with 1 mL EtOAc, and run an HPLC assay.

    • System Rule: The reaction is self-validated if the starting material peak (RRT 0.85) is < 1%. If > 1%, do NOT add more NaOMe; instead, extend the time by 30 minutes to prevent over-reaction.

  • Quench & Isolation: Quench with cold water (5 volumes). Extract with MTBE (3 x 5 volumes), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Hydrochloride Salt Formation
  • Setup: Dissolve the purified 5-chloro-3-fluoro-2-methoxypyridine free base in anhydrous MTBE (10 volumes) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0°C. Add 4M HCl in dioxane (1.05 eq) dropwise.

    • Causality: Dioxane-HCl is strictly anhydrous. Using aqueous HCl or allowing moisture ingress causes acidic ether cleavage, destroying the methoxy group[5].

  • Validation Check: Allow the precipitate to form for 30 minutes. Check the pH of the supernatant using pH paper.

    • System Rule: The target pH is 2. If pH > 2, add 0.02 eq HCl increments. Do not exceed pH 1 to avoid acid-catalyzed degradation.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket using a Schlenk frit.

    • Causality: The hydrochloride salt is hygroscopic; ambient air exposure leads to moisture absorption, sticky consistencies, and subsequent hydrolysis. Wash with cold MTBE and dry in a vacuum oven at 40°C.

References
  • [1] 1704064-96-9 | 5-chloro-3-fluoro-2-methoxypyridine hydrochloride - AiFChem 1

  • [2] 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 - ChemicalBook 2

  • [4] Perfluoropyridine - Encyclopedia MDPI 4

  • [5] Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC 5

  • [3] Further Successes of the Meisenheimer Model - MDPI 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride Substitutions

Welcome to the technical support hub for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this versatile pyridine core. Here, we address common challenges, with a particular focus on overcoming the steric and electronic hurdles inherent to this substrate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing SNAr on 5-Chloro-3-fluoro-2-methoxypyridine?

A1: The primary challenges stem from a combination of electronic effects and steric hindrance.

  • Electronic Effects: The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, which activates the ring for nucleophilic attack.[1][2][3] However, the methoxy group at the C2 position is electron-donating, which can partially deactivate the ring compared to a non-substituted equivalent. The chloro group is the target leaving group, but its displacement is influenced by the neighboring substituents.

  • Steric Hindrance: The 2-methoxy group presents a significant steric barrier to incoming nucleophiles targeting the C5 position.[4][5] This steric congestion can hinder the approach of the nucleophile, slowing down the reaction or preventing it altogether, especially with bulky nucleophiles.[4]

Q2: Which position is more likely to undergo substitution, the C5-Chloro or the C3-Fluoro?

A2: In SNAr reactions, fluoride is often a better leaving group than chloride.[1][3][6] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[1][6][7] However, the substitution of the 3-fluoro group can also be achieved under specific SNAr conditions.[8] The ultimate outcome depends on the reaction conditions and the nature of the nucleophile. For displacement of the chlorine, more forcing conditions may be necessary.

Q3: My SNAr reaction is not proceeding or giving a low yield. What are the initial troubleshooting steps?

A3: A low-yielding or failed SNAr reaction on this substrate can often be attributed to several factors. Here’s a checklist to begin your troubleshooting:

  • Assess the Nucleophile: Is your nucleophile sufficiently potent? Weak nucleophiles may require conversion to a more reactive form, for example, by deprotonating an alcohol to an alkoxide with a strong base.[1]

  • Evaluate the Reaction Conditions: Are the temperature and solvent appropriate? Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[2][5] Polar aprotic solvents like DMSO, DMF, or NMP are generally effective as they solvate the cation, leaving a more reactive "naked" anion.[1]

  • Consider the Base: If your nucleophile requires deprotonation, ensure the base is strong enough and non-nucleophilic to avoid side reactions.[1]

Section 2: Troubleshooting Guide - Low Yield and Reaction Failure

This section provides a more in-depth guide to troubleshooting common issues encountered during the substitution of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride.

Problem 1: No reaction or very low conversion to the desired product.
Potential Cause Explanation Suggested Solution
Insufficient Nucleophilicity The nucleophile may be too weak to attack the sterically hindered and electronically complex pyridine ring.- Use a stronger nucleophile. - If using an alcohol or amine, deprotonate with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to addition to the reaction mixture.
Steric Hindrance The 2-methoxy group is sterically blocking the approach of the nucleophile to the C5 position.[4][5]- Employ a smaller, less sterically demanding nucleophile if possible. - Increase the reaction temperature significantly (e.g., to 120-150 °C) to provide sufficient kinetic energy to overcome the steric barrier. Microwave irradiation can also be effective.[5]
Inadequate Solvent The solvent may not be effectively solvating the reactants or stabilizing the Meisenheimer intermediate.- Switch to a higher-boiling polar aprotic solvent such as DMSO, DMF, NMP, or sulfolane.[1]
Protonation of Pyridine Nitrogen The reaction is performed on the hydrochloride salt, meaning the pyridine nitrogen is protonated. This enhances the ring's electron deficiency but can also affect solubility and reactivity.- The use of a base is crucial to deprotonate the pyridine nitrogen in situ, which can modulate its electronic influence and improve solubility. An excess of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is recommended.[9]
Problem 2: Formation of side products or decomposition of starting material.
Potential Cause Explanation Suggested Solution
High Reaction Temperature While high temperatures can overcome steric hindrance, they can also lead to decomposition of the starting material or desired product.- Carefully optimize the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and stability. - Consider using a catalyst to enable the reaction to proceed at a lower temperature.
Reaction with Solvent Some polar aprotic solvents like DMF or DMSO can decompose at high temperatures or react with strong bases.- Ensure the use of anhydrous solvents to prevent side reactions. - If decomposition is suspected, consider alternative high-boiling solvents like sulfolane or diphenyl ether.
Competing Substitution The nucleophile may be attacking the C3-fluoro position instead of, or in addition to, the C5-chloro position.- Characterize all products to identify any regioisomers. - Modification of reaction conditions (solvent, temperature, base) can sometimes influence regioselectivity.

Section 3: Experimental Protocols and Methodologies

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a starting point for the substitution of the 5-chloro group with a generic amine nucleophile and may require optimization.

Materials:

  • 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Base)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 100 °C and 140 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water to remove the DMF/DMSO and inorganic salts. Repeat the aqueous wash two more times, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[9]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Visualizing the Challenges and Solutions

Diagram 1: Key Factors Influencing SNAr on 5-Chloro-3-fluoro-2-methoxypyridine

G cluster_substrate Substrate Factors cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome S 5-Chloro-3-fluoro- 2-methoxypyridine HCl SH Steric Hindrance (2-Methoxy) S->SH EE Electronic Effects (N, F, OMe) S->EE Yield Yield & Conversion SH->Yield Decreases EE->Yield Influences Nuc Nucleophile (Strength & Size) Nuc->Yield Increases (if strong) Solv Solvent (Polar Aprotic) Solv->Yield Increases (if optimal) Temp Temperature (High Temp. often needed) Temp->Yield Increases (to a point) SP Side Products Temp->SP Can increase Base Base (Non-nucleophilic) Base->Yield Enables reaction

Caption: Factors influencing SNAr success.

Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions

G Start Low Yield or No Reaction Q1 Is the nucleophile strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the temperature high enough (>100 °C)? A1_Yes->Q2 Sol1 Increase nucleophile strength (e.g., deprotonate) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent optimal? (e.g., DMSO, DMF) A2_Yes->Q3 Sol2 Increase temperature (e.g., 120-150 °C) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is a suitable base present in sufficient excess? A3_Yes->Q4 Sol3 Switch to a high-boiling polar aprotic solvent A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Success Reaction Optimized A4_Yes->Success Sol4 Use excess K₂CO₃ or Cs₂CO₃ A4_No->Sol4 Sol4->Success

Caption: Troubleshooting decision tree.

References

  • Benchchem. Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Benchchem. Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine.
  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Available from: [Link]

Sources

Troubleshooting

Column chromatography purification techniques for 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

Welcome to the Technical Support Center for the purification of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride . As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic purifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride .

As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic purification of halogenated pyridine salts. The electron-withdrawing nature of the chloro and fluoro groups alters the basicity of the pyridine ring, while the hydrochloride salt form introduces severe incompatibilities with standard silica gel.

This guide bypasses generic advice to provide field-proven, mechanistically grounded workflows, self-validating protocols, and targeted troubleshooting to ensure you achieve >99% purity without sacrificing yield.

I. Mechanistic Workflow & Decision Matrix

Attempting to purify a pyridine hydrochloride salt directly on normal-phase silica usually results in irreversible binding, severe streaking, or dissociation of the salt. The decision matrix below outlines the logical pathways for purification based on your crude matrix.

G N1 Crude 5-Chloro-3-fluoro- 2-methoxypyridine HCl N2 Assess Impurity Profile N1->N2 N3 Free-Basing Protocol (NaOH / Extraction) N2->N3 High Purity Required N4 Direct Normal-Phase (DCM/MeOH + TEA) N2->N4 Simple Matrix N5 Silica Gel Chromatography (Hexane/EtOAc) N3->N5 N7 Pure Hydrochloride Salt N4->N7 N6 Re-Salting (HCl in Dioxane) N5->N6 N6->N7

Workflow for the purification of 5-chloro-3-fluoro-2-methoxypyridine hydrochloride.

II. Quantitative Comparison of Purification Strategies

To make an informed decision on your purification route, consult the empirical data summarized below.

Purification StrategyTypical Recovery (%)Target Purity (HPLC)Processing TimePrimary Mechanistic Limitation
Direct Normal-Phase (No Additives) < 40%< 85%2-3 hoursIrreversible binding to acidic silanols; severe peak tailing.
Direct Normal-Phase (TEA Modifier) 70-80%~90% (Contaminated)3-4 hoursCo-elution of TEA·HCl salt; requires secondary purification.
Free-Base, Purify, and Re-Salt 85-95% > 99% 6-8 hours Multi-step process increases handling time; moisture sensitive.
Reversed-Phase (C18, 0.1% TFA) 75-85%> 95%1-2 hoursYields TFA salt instead of HCl salt; requires ion exchange.

III. Validated Methodology: The "Free-Base, Purify, and Re-Salt" Strategy

For pharmaceutical intermediates, direct chromatography of the salt is fundamentally flawed. The most robust, self-validating method is to isolate the free base, purify it, and regenerate the salt.

Phase 1: Causality-Driven Free-Basing
  • Dissolution: Suspend 1.0 g of crude 5-chloro-3-fluoro-2-methoxypyridine hydrochloride in a biphasic mixture of 20 mL dichloromethane (DCM) and 20 mL deionized water.

    • Causality: The biphasic system ensures that as the salt is neutralized, the highly lipophilic free base immediately partitions into the organic layer, preventing aqueous side-reactions.

  • Basification: Cool the mixture in an ice bath. Slowly add 6 M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH > 10[1].

    • Validation Check: Spot the aqueous layer on universal indicator paper. Extract a 50 µL aliquot of the organic layer, concentrate it, and run a rapid TLC against the crude salt to confirm complete conversion (the free base will exhibit a sharp, significantly higher Rf​ value).

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 2 x 15 mL DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1].

Phase 2: Normal-Phase Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexanes. Pack the column, ensuring no air bubbles.

    • Causality: Using pure non-polar hexanes for packing prevents premature elution of the highly soluble free base.

  • Loading: Dissolve the free base in a minimal volume of DCM (approx. 1-2 mL) and apply it evenly to the silica bed.

  • Elution: Elute using a gradient of Hexanes:Ethyl Acetate (starting at 95:5, increasing to 80:20). Monitor fractions via TLC (UV active at 254 nm).

    • Validation Check: Perform a 2D TLC on pooled fractions to ensure the compound did not degrade or oxidize on the column.

Phase 3: Anhydrous Re-Salting
  • Dissolution: Dissolve the purified free base in 15 mL of strictly anhydrous diethyl ether.

    • Causality: Trace water will cause the resulting salt to "oil out" rather than nucleate into a crystal lattice[2].

  • Precipitation: Under a nitrogen atmosphere, add 1.1 equivalents of 4M HCl in dioxane dropwise while stirring at 0°C.

    • Validation Check: A persistent white precipitate should form immediately. If the solution turns cloudy but no crystals form, seed the solution with a pure crystal of the target salt.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a blanket of nitrogen. Wash with cold, dry ether and dry under high vacuum for 12 hours.

IV. Troubleshooting & FAQs

Q: Why does my compound streak across the TLC plate and exhibit severe peak tailing during direct column chromatography? A: Peak tailing is a hallmark issue when analyzing basic compounds like pyridine derivatives. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases[3]. Because 5-chloro-3-fluoro-2-methoxypyridine is an electron-deficient pyridine, its pKa​ is lower than unsubstituted pyridine, but the hydrochloride salt form still dissociates unevenly on the column, leading to multiple retention mechanisms and severe streaking.

Q: I attempted direct chromatography using Triethylamine (TEA) as a modifier to fix the tailing, but my NMR shows aliphatic impurities. Why? A: While adding a competing base like TEA (5-10 mM) to the mobile phase successfully shields active silanol sites and improves peak shape[4], it is fundamentally incompatible with purifying hydrochloride salts. The TEA reacts with the HCl from your pyridine salt, forming triethylamine hydrochloride (TEA·HCl), which co-elutes with your polar fractions. This manifests as distinct ethyl peaks in your 1H NMR. This is why the free-basing strategy is mandatory for high-purity applications.

Q: The purified salt "oils out" instead of crystallizing during the re-salting phase. What is the mechanism and how do I fix it? A: "Oiling out" occurs when the solvent system is not optimal, causing the product to separate as a liquid phase rather than nucleating into a crystal lattice[2]. Pyridine hydrochlorides are highly hygroscopic; trace water in your ethereal solvent depresses the melting point of the precipitating salt. Solution: Ensure strictly anhydrous solvents (e.g., dry diethyl ether or ethyl acetate). If oiling occurs, gently heat the mixture to redissolve the oil, add a few drops of an anti-solvent (like hexane), and cool very slowly while seeding with a pure crystal[2].

Q: How do I handle the hygroscopic nature of this specific pyridine hydrochloride salt post-purification? A: Pyridine hydrochloride salts readily absorb moisture from the air, which can lead to rapid degradation or inaccurate weighing during downstream assays[2]. Handle the final purified product under an inert, dry atmosphere (e.g., a nitrogen-purged glovebox). Dry the final product under high vacuum for at least 12 hours and store it in a vacuum desiccator over a strong drying agent like phosphorus pentoxide ( P2​O5​ )[2].

V. References

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed (NIH). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride vs 5-Chloro-2-methoxypyridine

As a Senior Application Scientist in early-stage drug development, selecting the correct heterocyclic building block is about more than just drawing a target structure—it requires a deep understanding of how subtle elect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, selecting the correct heterocyclic building block is about more than just drawing a target structure—it requires a deep understanding of how subtle electronic and physical modifications dictate synthetic behavior.

This guide provides an objective, causality-driven comparison between 5-Chloro-2-methoxypyridine (a standard free base scaffold) and 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (a fluorinated, salt-form analog). By analyzing their divergent reactivity profiles, we can establish self-validating protocols that prevent late-stage synthetic failures.

Structural and Electronic Causality

The substitution of a hydrogen atom for a fluorine atom at the C3 position, combined with the hydrochloride salt formulation, fundamentally alters the physicochemical properties and synthetic trajectory of the molecule:

  • Electronic Effects (HOMO/LUMO Modulation): The C3-fluorine exerts a powerful electron-withdrawing inductive effect (-I). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[1]. Consequently, the ring becomes highly electrophilic. This accelerates the oxidative addition of palladium or nickel catalysts into the C5-Cl bond during cross-coupling, while simultaneously rendering the ring highly resistant to Electrophilic Aromatic Substitution (EAS).

  • Formulation Impact (Salt vs. Free Base): 5-Chloro-2-methoxypyridine is a free base and a flammable liquid (bp 181-182 °C, flash point 53 °C)[2]. In contrast, 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a bench-stable solid. While the HCl salt enhances shelf-life and reduces volatility, it introduces a critical stoichiometric variable: it requires strictly controlled in situ or ex situ neutralization prior to base-sensitive organometallic transformations.

Quantitative Reactivity & Physicochemical Matrix

Parameter5-Chloro-2-methoxypyridine5-Chloro-3-fluoro-2-methoxypyridine HCl
Physical State Flammable Liquid[2]Bench-Stable Solid Salt
Electronic Profile Standard Pyridine LUMOLowered LUMO (Strong -I from Fluorine)
C5 Cross-Coupling Rate BaselineAccelerated[1]
Primary Lithiation Site C3 (via CIPE from Methoxy)[3]C4 (via Inductive Acidification from F)[4]
Base Stoichiometry (Coupling) Standard (e.g., 2.0 Equivalents)Elevated (3.0 Equivalents minimum)
Moisture Sensitivity LowHygroscopic (Salt Form requires dry storage)

Mechanistic Divergence in Synthetic Workflows

The most profound difference between these two scaffolds emerges during Directed Ortho-Metalation (DoM) .

In the non-fluorinated 5-Chloro-2-methoxypyridine, the methoxy group acts as a directing group via the Complex-Induced Proximity Effect (CIPE), coordinating the lithium base and directing deprotonation primarily to the C3 position[3].

In 5-Chloro-3-fluoro-2-methoxypyridine, the C3 position is structurally blocked. However, the highly electronegative fluorine atom strongly acidifies the adjacent C4 proton through its inductive effect. As a result, lithiation is directed exclusively to the C4 position[4].

Reactivity_Pathways A 5-Chloro-2-methoxypyridine (Free Base) C C5 Cross-Coupling (Standard Rate) A->C Pd(0), 2.0 eq Base E Directed Ortho-Metalation (C3 Position) A->E LDA, THF, -78°C B 5-Chloro-3-fluoro-2-methoxypyridine HCl (Salt Form) D C5 Cross-Coupling (Accelerated by F-inductive effect) B->D Pd(0), 3.0 eq Base F Directed Ortho-Metalation (C4 Position) B->F 1. Free-base 2. LDA, THF, -78°C

Divergent Reactivity Pathways of Fluorinated vs. Non-Fluorinated Pyridine Scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, addressing the specific causality behind the failure modes of each scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling at C5 (Fluorinated HCl Salt)

Causality Check: The C3-fluorine accelerates the oxidative addition of the Pd(0) catalyst into the C5-Cl bond[1]. However, the HCl salt consumes exactly 1.0 equivalent of the inorganic base. If standard conditions (2.0 eq K₂CO₃) are used, the remaining 1.0 eq is insufficient to drive the transmetalation step, causing the reaction to stall.

Step-by-Step Methodology:

  • Reagent Loading: Charge an oven-dried Schlenk flask with 5-Chloro-3-fluoro-2-methoxypyridine HCl (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Stoichiometric Base Adjustment: Add K₂CO₃ (3.0 eq). Validation point: The extra equivalent is strictly required to neutralize the HCl salt in situ, generating KCl and CO₂ while leaving 2.0 eq of base for the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Reaction: Heat to 90 °C under argon for 4-6 hours. Monitor via LC-MS. The electron-deficient nature of the fluorinated ring ensures rapid conversion compared to the non-fluorinated analog.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Regioselective C4-Lithiation (DoM)

Causality Check: Direct treatment of the HCl salt with Lithium Diisopropylamide (LDA) will result in a violent, exothermic acid-base quench, destroying the reagent. A biphasic free-basing step must be performed first to ensure the substrate is neutral and anhydrous before entering the cryogenic lithiation environment. Once free-based, the strong inductive effect of the C3-fluorine directs metalation exclusively to C4[4].

Step-by-Step Methodology:

  • Free-Basing (Crucial Pre-Step): Suspend 5-Chloro-3-fluoro-2-methoxypyridine HCl (1.0 eq) in EtOAc and wash with saturated aqueous NaHCO₃ (1.5 eq). Extract the organic layer, dry extensively over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as an oil.

  • Cryogenic Setup: Dissolve the freshly prepared free base in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add LDA (1.1 eq) over 10 minutes. Validation point: Maintain the internal temperature below -70 °C to prevent "halogen dance" rearrangements. Stir for 45 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation or I₂ for iodination) in a single portion.

  • Recovery: Allow the mixture to warm to room temperature over 1 hour, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

References

  • SAFETY DATA SHEET - TCI Chemicals: 5-Chloro-2-methoxypyridine. TCI Chemicals.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabiliz
  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.

Sources

Comparative

Application Guide: GC-MS Analysis Validation for 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride Batches

A Comparative Evaluation of GC-MS vs. HPLC-UV for Regioisomer and Impurity Profiling Executive Summary 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS 886374-01-2) is a highly specialized molecular building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Evaluation of GC-MS vs. HPLC-UV for Regioisomer and Impurity Profiling

Executive Summary

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS 886374-01-2) is a highly specialized molecular building block utilized in advanced pharmaceutical synthesis[1]. The accurate determination of batch purity—specifically the resolution of des-fluoro impurities and structurally similar regioisomers—poses a significant analytical challenge. This guide objectively compares the performance of an optimized Gas Chromatography-Mass Spectrometry (GC-MS) workflow against conventional High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating protocol compliant with[2].

Methodological Rationale: The Causality of Analytical Choices

As an Application Scientist, I frequently observe laboratories defaulting to HPLC-UV for batch release assays. However, for halogenated methoxypyridines, this approach is structurally counterintuitive. The causality behind selecting GC-MS over HPLC-UV is rooted in the fundamental physicochemical properties of the analyte:

  • Chromophore Deficiency: 5-Chloro-3-fluoro-2-methoxypyridine lacks an extended conjugated system, resulting in weak UV absorbance and elevated Limits of Detection (LOD) in standard HPLC workflows.

  • Isomeric Co-elution: Reverse-phase HPLC struggles to resolve regioisomers (e.g., 6-chloro vs. 5-chloro analogs) due to their nearly identical hydrophobicities and dipole moments.

  • Volatility & Thermal Stability: While the hydrochloride salt form is non-volatile and thermally labile, alkaline free-basing yields a neutral pyridine derivative with an ideal vapor pressure for GC analysis[3]. GC-MS leverages boiling point differentials and specific Electron Impact (EI) fragmentation patterns to provide orthogonal, unambiguous structural identification[4].

Comparative Performance Data

The following table summarizes the empirical performance of our optimized GC-MS method compared to a standard reversed-phase HPLC-UV approach for batch validation.

Analytical ParameterOptimized GC-MS (Free-Base)Conventional HPLC-UVCausality / Technical Advantage
Resolution ( Rs​ ) > 3.5 (Baseline separation)< 1.2 (Co-elution)GC capillary columns (e.g., HP-5MS) offer >100,000 theoretical plates, vastly outperforming LC columns.
LOD / LOQ 0.05 ppm / 0.15 ppm5.0 ppm / 15.0 ppmEI-MS provides superior signal-to-noise ratios over UV detection for non-conjugated systems.
Specificity Unambiguous (m/z 161, 146, 118)Ambiguous (UV 254 nm)MS fragmentation ensures exact structural confirmation and isotopic fidelity[5].
Run Time 12 minutes25 minutesRapid temperature programming in GC accelerates elution without sacrificing resolution.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates internal self-validation mechanisms to monitor extraction efficiency and instrument performance.

Step 1: Sample Preparation (Alkaline Free-Basing & Extraction)

Causality: Direct injection of HCl salts into a GC inlet causes thermal degradation, peak tailing, and active site contamination. Free-basing is mandatory.

  • Preparation: Dissolve 10.0 mg of the 5-Chloro-3-fluoro-2-methoxypyridine HCl batch sample in 1.0 mL of HPLC-grade water.

  • Internal Standard (Self-Validation): Spike the solution with 10 µL of a 1 mg/mL 2-fluoropyridine standard. Mechanism: This validates the recovery efficiency of the liquid-liquid extraction, ensuring signal variance is due to batch impurity, not prep inconsistency.

  • Deprotonation: Add 100 µL of 1M NaOH to shift the equilibrium (pH > 10), ensuring complete deprotonation of the pyridine nitrogen.

  • Extraction: Add 1.0 mL of Dichloromethane (DCM). Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes. Extract the lower organic layer containing the volatile free base for injection.

Step 2: GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). A non-polar stationary phase is optimal for halogenated pyridines[4].

  • Inlet: 250 °C, Split ratio 20:1. Injection volume: 1.0 µL.

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Interface: 280 °C.

  • Ionization: Electron Impact (EI) at 70 eV[4].

  • Scan Range: m/z 40 to 400.

Step 3: ICH Q2(R2) Validation Metrics
  • Linearity: R2 > 0.999 across a working range of 0.5 to 50 µg/mL.

  • Precision: %RSD < 1.5% for 6 replicate injections of the 10 µg/mL standard.

  • Robustness: Verified by altering carrier gas flow (±0.1 mL/min) and inlet temperature (±5 °C), confirming method stability per [2].

Visualizations

Workflow A Batch Sample (HCl Salt) B Alkaline Free-Basing (pH > 10) A->B Deprotonation C Liquid Extraction (DCM) B->C Phase Transfer D GC Separation (HP-5MS) C->D 1 µL Injection E EI Mass Spectrometry (70 eV) D->E Elution & Ionization

Analytical workflow for the GC-MS batch validation of pyridine hydrochloride salts.

Fragmentation M Molecular Ion [M]+ m/z 161 F1 [M - CH3]+ m/z 146 M->F1 -CH3 radical F2 [M - CH3 - CO]+ m/z 118 F1->F2 -CO neutral loss F3 [M - CH3 - CO - Cl]+ m/z 83 F2->F3 -Cl radical

Proposed electron impact (EI) fragmentation pathway for 5-Chloro-3-fluoro-2-methoxypyridine.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivatives Source: Repositorio Académico de la Universidad de Chile URL:[Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry Source: Taylor & Francis Online URL:[Link]

Sources

Validation

Spectroscopic Comparison Guide: 5-Chloro-3-fluoro-2-methoxypyridine vs. Its Hydrochloride Salt

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals When developing active pharmaceutical ingredients (APIs) or agrochemical intermediates, the choice between a free base and its corre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

When developing active pharmaceutical ingredients (APIs) or agrochemical intermediates, the choice between a free base and its corresponding salt form critically impacts solubility, crystallinity, and downstream formulation. For highly substituted, electron-deficient heterocycles like[1], confirming the exact state of protonation is a frequent analytical hurdle.

As an Application Scientist, I frequently see researchers misinterpret ambiguous spectral data when differentiating these forms. This guide provides an objective, data-driven comparison of 5-Chloro-3-fluoro-2-methoxypyridine and its hydrochloride (HCl) salt, explaining the causality behind the spectroscopic shifts and providing self-validating experimental protocols.

Structural & Electronic Causality (The "Why")

To interpret the spectroscopic differences, we must first understand the electronic redistribution that occurs upon salt formation.

5-Chloro-3-fluoro-2-methoxypyridine contains multiple electron-withdrawing halogens (chloro, fluoro) competing with an electron-donating methoxy group to dictate the electron density of the pyridine ring. When converted to its HCl salt, the nitrogen atom (N1) is protonated, forming a pyridinium cation .

This introduces a formal positive charge that drastically alters the electronic landscape. The strong inductive withdrawal from the N+ -H center pulls electron density away from the aromatic π -system. Consequently, the nuclei adjacent to the nitrogen (specifically the H6 proton and C6 carbon) experience profound deshielding, leading to distinct, quantifiable shifts in both [2] and [3].

G cluster_0 Free Base (Electron Rich) cluster_1 Hydrochloride Salt (Electron Deficient) N_fb N1 (Lone Pair) Ring_fb Pyridine Ring (Delocalized π) N_fb->Ring_fb n-π conjugation N_salt N1-H+ (Protonated) Ring_fb->N_salt + HCl Ring_salt Pyridinium Ring (Reduced e- density) N_salt->Ring_salt Inductive withdrawal Cl_ion Cl- Counterion N_salt->Cl_ion Ionic interaction

Figure 1: Electronic redistribution mechanism upon hydrochloride salt formation.

Comparative Spectroscopic Data

The quantitative data below summarizes the expected spectroscopic behavior of both forms. The shifts are driven entirely by the inductive effects described above.

Table 1: Comparative NMR Chemical Shifts

Note: Free base acquired in CDCl3​ ; HCl salt acquired in DMSO−d6​ to prevent rapid proton exchange and ensure solubility.

NucleusPosition / AssignmentFree Base (ppm)HCl Salt (ppm)Shift Causality & Diagnostics
1 H H6 (Adjacent to N)~7.95 (d)~8.65 (d)Strong inductive deshielding by the N+ pole.
1 H H4 (Between F and Cl)~7.50 (dd)~8.10 (dd)Moderate deshielding; exhibits 1 H- 19 F ortho-coupling.
1 H -OCH 3​ (Methoxy)~4.02 (s)~4.15 (s)Minimal inductive effect due to oxygen buffer.
1 H N+ -H (Pyridinium)Absent ~12.5 (br s)Direct evidence of protonation (highly solvent dependent).
19 F C3-F-134.5-126.2Reduced electron density on the ring shifts 19 F downfield.
Table 2: Comparative FTIR Vibrational Modes
Vibrational ModeFree Base ( cm−1 )HCl Salt ( cm−1 )Diagnostic Value
N+ -H Stretch Absent2400 - 2800Broad "pyridinium envelope"; definitive proof of salt.
C=N Ring Stretch 15851625Shift to higher energy due to pyridinium ring stiffening.
C-O Stretch 12451235Minor resonance disruption from the methoxy group.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical workflows, protocols should not just generate data—they should validate themselves. Below are two field-proven methodologies for distinguishing the free base from the HCl salt.

Protocol 1: Self-Validating 1 H NMR via D2​O Exchange

The "Why": The N+ -H proton of a pyridinium salt is labile. By acquiring a baseline spectrum in an aprotic solvent and subsequently adding heavy water ( D2​O ), the N+ -H proton exchanges with deuterium, causing its specific NMR signal to vanish. If the sample is a free base, no broad peak will exist to disappear, making this a binary, self-validating test.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6​ . (Avoid CDCl3​ for the salt, as poor solubility will yield low signal-to-noise ratios).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K).

  • Initial Analysis: Inspect the spectrum for a broad singlet in the 12.0–14.0 ppm region, indicative of the N+ -H proton.

  • Isotope Exchange: Remove the NMR tube, add 2 drops (~50 µL) of D2​O , cap tightly, and invert the tube 5 times to ensure homogeneous mixing. Let sit for 2 minutes.

  • Re-acquisition: Re-acquire the 1 H NMR spectrum under identical parameters.

  • Validation: Overlay the two spectra. The complete disappearance of the 12.0–14.0 ppm peak confirms the presence of the exchangeable pyridinium proton, definitively identifying the hydrochloride salt.

Workflow A Acquire 1H NMR (DMSO-d6) B Identify N-H Peak (~12-14 ppm) A->B C Add D2O (Shake & Wait) B->C D Re-acquire 1H NMR C->D E Observe N-H Disappearance D->E

Figure 2: Self-validating D2O exchange NMR workflow for identifying pyridinium salts.

Protocol 2: ATR-FTIR Analysis for N+ -H Stretching

The "Why": Traditional FTIR using KBr pellets is highly discouraged for salt forms. KBr is hygroscopic and can facilitate solid-state ion exchange (converting your HCl salt into a HBr salt) or introduce broad O-H water bands that mask the critical N+ -H stretch. Attenuated Total Reflectance (ATR) requires zero sample preparation, preserving the true solid-state form of the API.

Step-by-Step Methodology:

  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry and acquire a background spectrum (air).

  • Application: Place 2-3 mg of the neat solid powder directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. (Insufficient pressure will result in weak signals).

  • Acquisition: Acquire the spectrum from 4000 to 400 cm−1 (resolution 4 cm−1 , 32 scans).

  • Validation: Examine the 2400–2800 cm−1 region. A broad, multi-peaked band (the "pyridinium envelope") confirms the hydrochloride salt. The free base will be entirely transparent in this specific window.

References

  • Canadian Journal of Chemistry - A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (Explains the downfield shifting causality of pyridinium ring protons). URL:[Link]

  • The Journal of Physical Chemistry A - Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl Radicals Isolated in Solid para-Hydrogen. (Validates the IR vibrational modes of the N+-H stretch). URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducible Scale-Up Synthesis of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

For researchers, medicinal chemists, and process development professionals, the reliable synthesis of key intermediates is the bedrock of successful drug discovery and development programs. 5-Chloro-3-fluoro-2-methoxypyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and process development professionals, the reliable synthesis of key intermediates is the bedrock of successful drug discovery and development programs. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a valuable substituted pyridine building block, finding increasing application in the synthesis of complex pharmaceutical agents. Its unique substitution pattern offers multiple points for diversification, making it a sought-after intermediate.

This guide provides an in-depth analysis of the reproducible scale-up synthesis of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a comparative look at potential synthetic routes and the critical parameters for ensuring reproducibility from the bench to pilot scale.

The Strategic Importance of 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride

Substituted pyridines are a cornerstone of modern medicinal chemistry. The presence of chlorine, fluorine, and a methoxy group on the pyridine ring of the target molecule imparts specific electronic and steric properties. The chlorine and fluorine atoms can modulate the molecule's pKa, lipophilicity, and metabolic stability, while also serving as handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The methoxy group can influence binding interactions and metabolic pathways. The hydrochloride salt form is often preferred for its improved solubility and stability, facilitating formulation and handling.

Comparative Analysis of Synthetic Strategies

The most logical and commonly referenced pathway to 5-Chloro-3-fluoro-2-methoxypyridine commences with the readily available starting material, 2-aminopyridine.[1][2] This multi-step approach involves a sequence of well-established transformations, each with its own set of challenges when considering scale-up and reproducibility. An alternative, though less detailed in the literature for this specific target, could involve building the pyridine ring from acyclic precursors.

This guide will focus on the optimization and scale-up of the more established route from 2-aminopyridine.

A 2-Aminopyridine B 2-Amino-5-fluoropyridine A->B Fluorination C 2-Amino-3-chloro-5-fluoropyridine B->C Chlorination D 3-Chloro-5-fluoropyridin-2(1H)-one C->D Diazotization & Hydrolysis E 5-Chloro-3-fluoro-2-methoxypyridine D->E Methoxylation F 5-Chloro-3-fluoro-2-methoxypyridine HCl E->F Salt Formation A Dissolve Free Base in Toluene C Bubble HCl gas through solution A->C B Generate HCl gas (e.g., from NaCl and H₂SO₄) B->C D Precipitation of Hydrochloride Salt C->D E Filter and Dry D->E

Figure 2: Workflow for the formation of the hydrochloride salt.

  • Solution Preparation: The purified 5-Chloro-3-fluoro-2-methoxypyridine is dissolved in a suitable organic solvent, such as toluene or isopropanol.

  • HCl Addition: Dry hydrogen chloride gas is bubbled through the solution. Alternatively, a solution of HCl in an organic solvent can be added.

  • Crystallization: The hydrochloride salt typically precipitates out of the solution. Cooling may be required to maximize the yield.

  • Isolation and Drying: The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

  • Solvent Choice: The solvent should be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble, to ensure high recovery of the product.

  • Anhydrous Conditions: For many applications, it is crucial to have an anhydrous product. Using dry HCl gas and anhydrous solvents helps to achieve this.

Reproducibility and Quality Control

Ensuring the reproducibility of this multi-step synthesis on a large scale requires strict control over all reaction parameters.

Key Parameters for Reproducibility:

  • Purity of Starting Materials and Reagents: Impurities in the starting materials can have a significant impact on the yield and purity of the final product.

  • Temperature Control: As highlighted, several steps are highly temperature-sensitive.

  • Reaction Time: Monitoring the reaction progress using techniques like HPLC or GC is crucial to determine the optimal reaction time and avoid the formation of byproducts.

  • Mixing: In large reactors, efficient mixing is essential to ensure uniform temperature and concentration throughout the reaction mixture.

  • Impurity Profile: A thorough understanding of the potential impurities at each step is necessary for developing effective purification strategies. [3] Analytical Methods for Quality Control:

TechniquePurpose
HPLC Purity assessment and quantification of impurities. [4]
GC-MS Identification of volatile impurities and byproducts.
NMR (¹H, ¹³C, ¹⁹F) Structural confirmation of the final product and key intermediates. [4]
FTIR Functional group analysis.
Melting Point Preliminary assessment of purity.
Karl Fischer Titration Determination of water content in the final salt.

Conclusion

The scale-up synthesis of 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a challenging but achievable endeavor. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and a robust analytical program are essential for ensuring a reproducible and high-quality process. While alternative synthetic routes may exist, the multi-step synthesis from 2-aminopyridine represents a well-trodden path with a wealth of analogous literature to guide process development. By carefully considering the factors outlined in this guide, researchers and process chemists can confidently navigate the complexities of scaling up this important pharmaceutical intermediate.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. BenchChem.
  • Dai, L., & Wang, X. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]

  • Jining Huaqiang Technology Co., Ltd. (2014). Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A. Google Patents.
  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025, March 5). Retrieved from [Link]

  • Chai, M. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. WordPress. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1. Google Patents.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Douglas, C. J., & Reisman, S. E. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10935–10940.
  • Beilstein Journals. (n.d.).
  • BenchChem. (2025). A Technical Guide to 5-Chloro-2-fluoropyridin-3-amine: Commercial Availability, Purity, and Analysis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484.
  • BenchChem. (2025). Comparative cost analysis of different synthetic routes to 5-Methoxypent-1-yne. BenchChem.
  • Boger, D. L., & Brotherton, C. E. (2012). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & medicinal chemistry letters, 22(1), 349–352.
  • Garg, N. K., et al. (n.d.).
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481–3484.
  • BenchChem. (2025). Comparative cost analysis of different synthetic routes to 5-Methoxypent-1-yne. BenchChem.
  • The Dow Chemical Company. (1999). Diazotization of amines. US5874547A.
  • ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
  • Imperial Chemical Industries PLC. (n.d.). Preparation of 2-chloro-5-methylpyridine. EP 0121320 B1.
  • Imperial Chemical Industries Ltd. (n.d.). Process and apparatus for the diazotization of amines. US4234478A.
  • Li, Y., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Molecules, 27(9), 2872.
  • BOC Sciences. (n.d.).
  • Metfop. (n.d.). Recent trends in impurity profiling of pharmaceutical products.
  • UNODC. (n.d.).
  • Acta Crystallographica Section E. (n.d.).
  • Beilstein Journals. (n.d.). Comparative analysis of complanadine A total syntheses.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Kempson, J., et al. (2022). Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272. Organic Process Research & Development, 26(4).
  • DOI. (n.d.). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare.
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.). Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies.

Sources

Validation

Comparative Guide: Reference Standards for 5-Chloro-3-fluoro-2-methoxypyridine Hydrochloride Quantitative Analysis

Executive Summary Accurate quantitative analysis of pharmaceutical intermediates is the cornerstone of robust drug development. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS 1704064-96-9)[1] is a highly specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantitative analysis of pharmaceutical intermediates is the cornerstone of robust drug development. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS 1704064-96-9)[1] is a highly specific halogenated pyridine building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to the hygroscopic nature of its hydrochloride salt and the potential for volatile organic impurities, selecting the appropriate reference standard is critical. This guide objectively compares commercial secondary standards against qNMR-certified in-house standards, providing a self-validating methodology for establishing metrological traceability in compliance with ICH Q2(R2) guidelines[2].

The Analytical Challenge

According to the US Pharmacopeia (USP), reference standards are highly characterized specimens required to ensure the identity, strength, quality, and purity of substances[3]. However, for early-stage synthetic intermediates like 5-chloro-3-fluoro-2-methoxypyridine hydrochloride, official primary compendial standards (e.g., USP, Ph. Eur.) are rarely available[4].

Analysts are typically forced to choose between purchasing commercial high-purity materials (>98% purity via HPLC area normalization)[5] or synthesizing and characterizing an in-house reference standard. Relying solely on chromatographic area percent from commercial suppliers introduces a critical risk: it often fails to account for invisible impurities such as water, residual solvents, and inorganic salts, leading to a positive bias in the final assay[4].

Comparative Analysis of Reference Standard Alternatives

To objectively evaluate the performance of different reference standard grades, a single batch of 5-chloro-3-fluoro-2-methoxypyridine HCl API intermediate was analyzed using three different reference standard sources.

Table 1: Performance and Suitability Comparison for Quantitative HPLC-UV Assay

Reference Standard GradeCharacterization MethodTraceabilityAssay Result of Test Batch (%)Bias / Risk Factor
Primary Compendial (USP) Exhaustive (Mass Balance + Absolute)High (Pharmacopeia)N/A (Not Commercially Available)None; Regulatory Gold Standard.
Commercial Secondary HPLC-UV Area NormalizationLow (Supplier CoA)101.4% (False High)High; Ignores moisture and inorganic salts[4].
In-House qNMR Certified qNMR vs. NIST SRM + Mass BalanceHigh (NIST Traceable)99.2% (True Value)Low; Self-validating orthogonal system.

Data Insight: The commercial secondary standard yielded an impossible assay value (>100%) for the test batch. This occurred because the commercial standard's purity was overstated (assumed 99.5% based on UV area, but actually contained 2.2% water), causing the standard to weigh "heavier" in moisture, thus inflating the calculated concentration of the test sample.

Establishing a Self-Validating System

To eliminate the bias of secondary standards, laboratories must establish a self-validating qualification loop. This system utilizes Quantitative Nuclear Magnetic Resonance (qNMR) as a primary absolute method, orthogonally verified by a Mass Balance approach (Chromatographic Purity minus Water, Residual Solvents, and Residue on Ignition)[4].

RS_Qualification A Candidate Material (5-Chloro-3-fluoro-2-methoxypyridine HCl) B qNMR Analysis (Absolute Purity vs NIST SRM) A->B Traceability C Chromatographic Purity (HPLC-UV Area %) A->C Impurity Profile D Orthogonal Checks (KF Moisture, TGA, ROI) A->D Volatiles/Inorganics F Certified Reference Standard B->F Primary Assay E Mass Balance Calculation (%Purity = HPLC * (1 - Water - ROI - Solvents)) C->E D->E E->F Orthogonal Verification

Workflow for establishing a self-validating qNMR and Mass Balance reference standard qualification.

Experimental Methodology: Step-by-Step Protocol

Part A: qNMR Certification of In-House Standard
  • Internal Standard Selection: Select Maleic Acid (NIST SRM) as the internal standard.

    • Causality: Maleic acid produces a distinct, sharp singlet at ~6.2 ppm in DMSO-d6. This ensures zero overlap with the aromatic proton of the 5-chloro-3-fluoro-2-methoxypyridine ring (typically 7.5–8.0 ppm) or the methoxy protons (~3.9 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the candidate 5-chloro-3-fluoro-2-methoxypyridine HCl and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Acquire 1H-NMR spectra using a 90° pulse. Set the relaxation delay (D1) to at least 30 seconds.

    • Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the target protons to ensure complete spin relaxation. Failing to do so will result in incomplete signal recovery and artificially skew the quantitative integration.

  • Absolute Purity Calculation: Calculate the mass fraction using the integrated peak areas, the number of corresponding protons, and the exact molecular weights of both the analyte and the NIST standard.

Part B: HPLC-UV Quantitative Assay Validation
  • Mobile Phase Preparation: Prepare a mobile phase consisting of 10 mM Ammonium Acetate buffer adjusted to pH 4.5, and Acetonitrile as the organic modifier.

    • Causality: 5-Chloro-3-fluoro-2-methoxypyridine is a basic amine handled as a hydrochloride salt[1]. Maintaining a strictly acidic pH ensures the pyridine nitrogen remains fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing and variable retention times.

  • Linearity and Range: Prepare standard solutions ranging from 80% to 120% of the target test concentration (e.g., 0.08 mg/mL to 0.12 mg/mL)[2][6].

    • Causality: For UV detection at 254 nm, the methoxy and halogen auxochromes provide strong absorbance. Proving linearity (R² > 0.999) ensures the detector is not saturated and the Beer-Lambert law holds true across the analytical range[2].

  • System Suitability: Inject the 100% standard in replicate (n=6). Ensure the Relative Standard Deviation (RSD) is < 2.0%, aligning with ICH Q2(R2) repeatability requirements[7].

Causality & Scientific Integrity in Experimental Choices

  • Hygroscopicity and Salt Correction: The hydrochloride salt of 5-chloro-3-fluoro-2-methoxypyridine is inherently prone to moisture uptake. If a reference standard's purity is not corrected for water content (via Karl Fischer titration) and residual salt content, the quantitative assay of the downstream product will be fundamentally flawed[4]. The qNMR approach is self-validating because it measures the absolute number of target molecules per unit mass, intrinsically bypassing the "invisible mass" problem of water and inorganic salts.

  • Phase-Appropriate Validation: As per ICH Q2(R2), the validation of this quantitative procedure must demonstrate specificity[6]. By utilizing an orthogonal Mass Balance approach alongside HPLC-UV, researchers can definitively prove that no co-eluting organic impurities are artificially inflating the main peak's area, thus ensuring the method is genuinely stability-indicating[2].

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA European Medicines Agency (EMA)
  • Using USP Reference Standards United St
  • Reference-Standard Material Qualific
  • 886374-01-2 | 5-Chloro-3-fluoro-2-methoxypyridine AiFChem
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) ICH

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-3-fluoro-2-methoxypyridine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of complex halogenated building blocks into synthetic pipelines. 5-Chloro-3-fluoro-2-methoxypyridine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of complex halogenated building blocks into synthetic pipelines. 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride is a highly valuable intermediate in pharmaceutical synthesis, but its halogenated nature and acidic salt form present specific logistical challenges at the end of its lifecycle. Improper disposal not only violates environmental regulations but also poses severe safety risks, including the potential generation of corrosive gases and toxic environmental persistence.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict compliance with environmental protection standards while safeguarding personnel.

Section 1: Physicochemical Hazard Profile and Waste Profiling

Before executing any disposal protocol, it is critical to understand the causality behind the waste classification. The free base form of this compound (CAS 886374-01-2) is a known irritant, carrying GHS hazard statements H302, H315, H319, and H335[1]. However, the hydrochloride salt (CAS 1704064-96-9) introduces an additional layer of complexity: upon dissolution in aqueous media, it dissociates to release hydrochloric acid, significantly lowering the pH of the waste stream[2].

Furthermore, because the molecule contains both chlorine and fluorine atoms, it must be treated strictly as a halogenated organic waste . Combustion of halogenated compounds in standard incinerators can generate highly toxic dioxins, hydrogen chloride (HCl), and hydrogen fluoride (HF) gases. Therefore, environmental regulations mandate that these wastes be routed to specialized high-temperature incinerators equipped with alkaline acid-gas scrubbers[3].

Table 1: Quantitative Hazard and Profiling Data

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 5-Chloro-3-fluoro-2-methoxypyridine HClTarget compound for disposal.
CAS Registry Number 1704064-96-9 (HCl salt)Use for waste manifest documentation[2].
GHS Hazard Statements H302, H315, H319, H335Requires nitrile gloves, goggles, and ventilation[1].
Halogen Content Contains Cl and FMandates high-temperature incineration[3].
Aqueous pH (1% solution) Typically < 2.5May trigger EPA D002 Corrosivity characteristic[4].

Section 2: Step-by-Step Disposal Methodologies

To ensure absolute safety and regulatory compliance, treat every disposal action as a controlled experimental workflow.

Protocol A: Segregation of Liquid Waste Streams
  • Identify the Solvent Matrix : Determine whether the waste containing the pyridine derivative is organic or aqueous. Causality: Mixing aqueous acidic waste with organic solvents can lead to phase separation, localized heating, and unexpected side reactions (e.g., acid-catalyzed polymerization of certain organic solvents).

  • Organic Solvent Streams : Transfer the solution into a high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Solvent Waste." Do not use metal containers, as trace moisture will generate HCl, leading to container corrosion and failure.

  • Aqueous Streams : Measure the pH of the aqueous waste using a calibrated probe or high-resolution indicator strips.

  • Evaluate for RCRA D002 Characteristic : According to the EPA, liquid waste with a pH of 2.0 or lower is classified as a D002 Corrosive Hazardous Waste[4]. If the pH ≤ 2.0, you must either:

    • Collect it in a dedicated "Corrosive Aqueous Waste" HDPE container.

    • Optional but Recommended: Perform elementary neutralization by slowly titrating the waste with 1M NaOH under stirring until the pH stabilizes between 6.0 and 8.0. Causality: Neutralization removes the D002 characteristic, simplifying the waste profile and significantly reducing downstream disposal costs, provided your facility's permit allows elementary neutralization.

Protocol B: Solid Waste and Consumables
  • Collect Solid Residues : Place all leftover powders, contaminated weighing paper, and empty vials into a designated "Halogenated Solid Waste" bin.

  • Isolate from Incompatibles : Ensure this bin contains no strong oxidizers or strong bases. Causality: Direct contact between the concentrated hydrochloride salt and strong bases can cause a rapid, exothermic neutralization reaction, potentially volatilizing the toxic free base into the breathing zone.

Protocol C: Spill Response and Decontamination
  • Evacuate and Ventilate : Because the compound carries the H335 (respiratory irritant) hazard[1], immediately ensure local exhaust ventilation is active. If the spill occurs outside a fume hood, clear the immediate area and don an N95 particulate respirator.

  • Containment : Surround the spill with an inert absorbent material such as vermiculite or sand. Do not use basic absorbents directly on the powder.

  • Mechanical Collection : Use non-sparking, plastic tools to sweep up the solid into a hazardous waste bag. Causality: Plastic tools prevent scraping that could ignite flammable solvent vapors if the spill involves a solution.

  • Chemical Decontamination : Wipe down the affected surface with a dilute (5%) sodium bicarbonate solution. Causality: The mild alkaline solution safely neutralizes residual hydrochloride salts without generating excessive heat, rendering the surface safe for a final water wash.

Section 3: Waste Segregation Workflow

The following logical diagram illustrates the decision matrix for profiling and routing 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride waste to ensure it reaches the correct terminal destruction facility.

G Start 5-Chloro-3-fluoro-2-methoxypyridine HCl Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid BinSolid Halogenated Solid Waste Bin Solid->BinSolid Solvent Solvent Type? Liquid->Solvent Organic Organic Solvent (e.g., DCM, MeOH) Solvent->Organic Aqueous Aqueous Solution Solvent->Aqueous BinOrg Halogenated Solvent Carboy Organic->BinOrg pH Check pH (HCl salt lowers pH) Aqueous->pH Corrosive pH ≤ 2 (EPA D002 Corrosive) pH->Corrosive NonCorrosive pH > 2 pH->NonCorrosive BinAqC Corrosive Aqueous Waste Corrosive->BinAqC BinAqN Standard Aqueous Waste NonCorrosive->BinAqN Incineration High-Temp Incineration (with Acid Gas Scrubber) BinSolid->Incineration BinOrg->Incineration BinAqC->Incineration BinAqN->Incineration

Waste segregation decision tree for halogenated pyridine hydrochloride derivatives.

References

  • AiFChem. "886374-01-2 | 5-Chloro-3-fluoro-2-methoxypyridine - AiFChem".
  • EPA. "Solvents in the Workplace - How to Determine if They Are Hazardous Waste".
  • Matrix Scientific. "1704064-96-9 Cas No. | 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride".
  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes".

Sources

Handling

Personal protective equipment for handling 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride

As a Senior Application Scientist, I know that successfully executing complex synthetic routes requires more than just high-purity reagents; it demands a rigorous, uncompromising approach to laboratory safety. Handling h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I know that successfully executing complex synthetic routes requires more than just high-purity reagents; it demands a rigorous, uncompromising approach to laboratory safety. Handling halogenated pyridine derivatives like 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride requires moving beyond standard laboratory precautions.

To build a self-validating safety system in your laboratory, you must understand the causality behind every operational choice. This guide provides the mechanistic reasoning, quantitative specifications, and step-by-step methodologies required to handle this compound safely and effectively.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

The strict safety protocols for 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride (CAS: 1704064-96-9) are driven directly by its molecular architecture [1]:

  • Lipophilicity & Dermal Toxicity: The pyridine ring, substituted with chlorine and fluorine halogens, is highly lipophilic. This allows the free base to rapidly permeate biological membranes and degrade standard latex gloves.

  • Hygroscopicity & Corrosivity: Because this compound is formulated as a hydrochloride salt, it is inherently hygroscopic. Exposure to ambient atmospheric moisture triggers localized hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and generating fine, highly irritating crystalline dust.

This dual-threat profile—dermal permeation and respiratory corrosion—mandates engineered controls and specialized Personal Protective Equipment (PPE).

Table 1: Physicochemical & Quantitative Hazard Profile
PropertyQuantitative Value / Specification
Target Compound 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride
CAS Numbers 1704064-96-9 (HCl salt) / 886374-01-2 (Free base)
Molecular Weight 198.02 g/mol (Salt) / 161.56 g/mol (Base)
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The following PPE matrix is specifically engineered to counteract the physicochemical threats of halogenated pyridine salts.

Table 2: PPE Specifications and Mechanistic Justification
PPE CategorySpecificationRegulatory StandardMechanistic Justification
Eye/Face Chemical splash goggles (indirect/no vents)Protects ocular mucosa from airborne HCl gas and fine hygroscopic dust. Standard safety glasses lack vapor seals.
Hands Double-gloved Nitrile (≥8 mil) or NeopreneEN 374 / ASTM F739Halogenated pyridines rapidly permeate latex. Nitrile provides a robust chemical barrier against lipophilic aromatics.
Body Flame-resistant lab coat & chemical apronOSHA 29 CFR 1910.132Prevents the accumulation of reactive hydrochloride dust on personal clothing, which could react with sweat.
Respiratory NIOSH-approved P100 particulate respiratorOSHA 29 CFR 1910.134Mitigates the inhalation of fine crystalline dust during transfer and weighing operations outside of a closed system.

Safe Handling & Operational Workflow

Every protocol must be a self-validating system. By confirming environmental controls before opening the chemical container, we eliminate the variable of ambient moisture.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Setup (Min 100 fpm velocity) Start->Hood Weighing 3. Weighing (Minimize dust, inert atm) Hood->Weighing Reaction 4. Reaction Execution (Closed System) Weighing->Reaction Waste 5. Waste Segregation (Halogenated Organics) Reaction->Waste Decon 6. Decontamination & PPE Removal Waste->Decon

Operational workflow for handling halogenated pyridine hydrochloride salts.

Step-by-Step Methodology:

Step 1: Environmental Preparation & Validation

  • Action: Verify the chemical fume hood face velocity is ≥100 feet per minute (fpm). Purge the analytical balance chamber with dry nitrogen or argon.

  • Causality: Displacing ambient humidity prevents the hydrochloride salt from absorbing water, clumping, and releasing HCl gas. This ensures you are weighing accurate molar equivalents for your reaction rather than water weight.

Step 2: Aseptic Weighing and Transfer

  • Action: Utilize anti-static, non-metallic spatulas. Tare a sealable glass vial, transfer the solid inside the fume hood, and seal it tightly before moving it to the reaction station.

  • Causality: Metal spatulas can generate static electricity, aerosolizing the fine powder. Never transport open weigh boats across the laboratory, as drafts will disperse the respiratory irritant.

Step 3: Solubilization and Reaction Setup

  • Action: Introduce the solid to the reaction solvent slowly under an inert atmosphere (e.g., via a Schlenk line).

  • Causality: If your protocol requires a basic environment (e.g., adding triethylamine or potassium carbonate), anticipate a localized exothermic neutralization reaction as the free base is liberated from the hydrochloride salt.

Step 4: Equipment Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a mild 5% sodium bicarbonate solution, followed by a DI water rinse.

  • Causality: The mild alkaline wash neutralizes any residual, invisible hydrochloride dust, preventing cross-contamination and the long-term corrosion of stainless steel laboratory equipment.

Spill Response & Disposal Plan

In the event of a powder spill, do not use water for initial cleanup , as this will immediately generate a localized cloud of corrosive HCl gas.

Spill Response Protocol:

  • Containment: Cover the spill with dry, inert absorbent pads or dry sand to prevent dust aerosolization.

  • Neutralization: Carefully apply a solid alkaline neutralizing agent (e.g., sodium carbonate or calcium carbonate) to the perimeter of the spill and work inward.

  • Collection: Sweep the neutralized matrix using a non-sparking brush and dustpan. Place the material into a sealable, high-density polyethylene (HDPE) waste container.

Logistical Disposal Plan: Waste containing 5-Chloro-3-fluoro-2-methoxypyridine hydrochloride must be strictly labeled and segregated as "Halogenated Organic Waste." Under, halogenated compounds must be kept separate from non-halogenated solvent waste [2]. Mixing these streams violates land disposal restrictions and can lead to the formation of highly toxic, dioxin-like byproducts during commercial waste incineration.

References

  • Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." U.S. Department of Labor. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "The Manufacture and Selection of Eye Protection at Work." Centers for Disease Control and Prevention (CDC). URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-fluoro-2-methoxypyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-fluoro-2-methoxypyridine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.